Adenanthin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O9/c1-11-15-8-16(33-12(2)27)20-25(7)18(34-13(3)28)9-17(30)24(5,6)21(25)19(31)23(35-14(4)29)26(20,10-15)22(11)32/h15-18,20-21,23,30H,1,8-10H2,2-7H3/t15-,16+,17+,18+,20+,21-,23+,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVYSFSBBFDGRG-FYHXSELJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(=O)C3OC(=O)C)(C)C)O)OC(=O)C)C)C(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2C[C@]3([C@@H]1[C@@]4([C@H](C[C@@H](C([C@H]4C(=O)[C@@H]3OC(=O)C)(C)C)O)OC(=O)C)C)C(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of Adenanthin: A Technical Guide to its Isolation, Mechanism of Action, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenanthin, a diterpenoid compound isolated from the leaves of Rabdosia adenantha, has emerged as a promising natural product with significant anti-tumor and anti-inflammatory properties.[1] Its unique mechanism of action, targeting the peroxiredoxin (Prx) system, has opened new avenues for therapeutic intervention in various diseases, particularly cancer. This technical guide provides an in-depth overview of the discovery of this compound, its isolation, mechanism of action, and the experimental methodologies used to elucidate its biological functions.
Isolation and Characterization of this compound
Generalized Experimental Protocol for Isolation
-
Extraction:
-
Air-dried and powdered leaves of Rabdosia adenantha are extracted exhaustively with a solvent such as 95% ethanol at room temperature.
-
The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
-
Chromatographic Separation:
-
The fraction containing the desired diterpenoids (often the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel.
-
A gradient elution system, for example, a mixture of petroleum ether and ethyl acetate with increasing polarity, is used to separate the different components.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Fractions containing this compound are combined and further purified by repeated column chromatography or by using other techniques such as preparative high-performance liquid chromatography (HPLC).
-
-
Structure Elucidation:
-
The structure of the purified this compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Mechanism of Action: Targeting the Peroxiredoxin System
This compound exerts its biological effects primarily through the inhibition of peroxiredoxins I and II (Prx I and Prx II).[1][2][3][4] Peroxiredoxins are a family of antioxidant enzymes that play a crucial role in detoxifying reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[2]
This compound directly targets the conserved resolving cysteine residues of Prx I and Prx II, inhibiting their peroxidase activities.[2][3][4] This inhibition leads to an accumulation of intracellular H₂O₂ and other ROS.[1][5] The elevated levels of ROS then trigger downstream signaling pathways that lead to various cellular responses, including cell cycle arrest, apoptosis, and differentiation.[1][5]
While Prx I and II are the primary targets, studies have shown that this compound can also inhibit other proteins with accessible nucleophilic cysteines, such as the thioredoxin-thioredoxin reductase (Trx-TrxR) system and protein disulfide isomerase (PDI).[6] This suggests a broader, mechanism-selective inhibitory profile for this compound.[6]
Signaling Pathway of this compound Action
The accumulation of ROS induced by this compound activates several downstream signaling cascades. One of the key pathways affected is the extracellular signal-regulated kinase (ERK) pathway. The increased ROS levels lead to the activation of ERK, which in turn promotes the transcription of CCAAT/enhancer-binding protein β (C/EBPβ).[2][4] This transcription factor is involved in cell differentiation, particularly in leukemic cells.[2][4]
Caption: this compound's mechanism of action signaling pathway.
Biological Activities and Therapeutic Potential
This compound has demonstrated a wide range of biological activities, making it a compound of significant interest for drug development.
Anti-Cancer Activity
This compound exhibits potent anti-cancer effects in various cancer cell lines.
-
Pancreatic Cancer: this compound inhibits the proliferation of pancreatic cancer cells, induces apoptosis, and causes cell cycle arrest at the S and G2/M phases.[1][5]
-
Acute Promyelocytic Leukemia (APL): It induces the differentiation of APL cells, offering a potential therapeutic strategy for this type of leukemia.[2][4]
-
Hepatocellular Carcinoma (HCC): this compound can kill HCC cells both in vitro and in vivo by increasing ROS levels.[7]
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Aspc-1 | Pancreatic Cancer | ~1 | 48 |
| NB4 | Acute Promyelocytic Leukemia | ~2 | 120 |
| HCC Cells (various) | Hepatocellular Carcinoma | Not specified | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions.
Anti-inflammatory Activity
Preliminary studies suggest that this compound also possesses anti-inflammatory properties, although the underlying mechanisms are less well-characterized compared to its anti-cancer effects.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (CCK-8 Assay)
This assay is used to determine the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Flow Cytometry for Cell Cycle Analysis
This technique is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
-
Cell Treatment: Treat cancer cells with different concentrations of this compound for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.
Table 2: Effect of this compound on Cell Cycle Distribution in Aspc-1 Pancreatic Cancer Cells (48h treatment)
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| DMSO (Control) | 60.21 | 16.10 | 17.38 |
| 0.5 µM this compound | 2.49 | 14.72 | 74.92 |
| 1 µM this compound | 1.86 | 57.12 | 32.67 |
| [Data from Fei et al.][5] |
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at a specific dose and schedule. The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Analysis: Analyze the tumor tissues for relevant biomarkers (e.g., proliferation and apoptosis markers) by immunohistochemistry or Western blotting.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound, a natural diterpenoid from Rabdosia adenantha, represents a promising lead compound for the development of novel anti-cancer therapies. Its unique mechanism of targeting the peroxiredoxin system to induce ROS-mediated cell death and differentiation provides a new strategy for combating cancer. Further research into its broad spectrum of biological activities and optimization of its therapeutic properties will be crucial for its translation into clinical applications. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of reactive oxygen species in extracellular signal-regulated protein kinase phosphorylation and 6-hydroxydopamine cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of CEBP transcription factors in regulating cell growth and tumorigenesis - Peter Johnson [grantome.com]
- 7. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress | MDPI [mdpi.com]
An In-depth Technical Guide to the Diterpenoid Adenanthin: Chemical Structure, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenanthin, a diterpenoid isolated from Isodon adenantha, has emerged as a promising natural product with significant anti-cancer and immunomodulatory properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, its molecular mechanism of action, and detailed protocols for key experimental assays. This compound's primary mode of action involves the direct inhibition of Peroxiredoxin I (Prx I) and Peroxiredoxin II (Prx II), leading to an accumulation of intracellular reactive oxygen species (ROS) and subsequent activation of downstream signaling pathways that induce cell differentiation and apoptosis. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other modulators of cellular redox signaling.
Chemical Structure and Properties
This compound is a complex diterpenoid with the molecular formula C₂₆H₃₄O₉ and a molecular weight of 490.55 g/mol .[1] Its intricate tetracyclic structure is characterized by multiple stereocenters and functional groups, including acetate esters, a hydroxyl group, and an α,β-unsaturated ketone, which is crucial for its biological activity.[2][3]
| Identifier | Value |
| IUPAC Name | [(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecanyl] acetate |
| SMILES | CC(=O)O[C@H]1C[C@@H]2C[C@]3([C@@H]1[C@@]4(--INVALID-LINK--[C@@H]3OC(=O)C)(C)C)O">C@HOC(=O)C)C)C(=O)C2=C |
| InChI Key | WQVYSFSBBFDGRG-FYHXSELJSA-N |
| Molecular Formula | C₂₆H₃₄O₉ |
| Molecular Weight | 490.55 g/mol |
| CAS Number | 111917-59-0 |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the covalent inhibition of Peroxiredoxin I and II, two key antioxidant enzymes.[4][5] This inhibition leads to a cascade of intracellular events, ultimately resulting in cell differentiation or apoptosis, depending on the cellular context.
Inhibition of Peroxiredoxin I and II
The α,β-unsaturated ketone moiety in this compound's structure acts as a Michael acceptor, forming a covalent bond with the conserved resolving cysteine residues of Prx I and Prx II.[2][4] This irreversible binding inactivates the peroxidase activity of these enzymes.
Downstream Signaling Cascade
The inhibition of Prx I and II disrupts the cellular redox balance, leading to the accumulation of endogenous hydrogen peroxide (H₂O₂).[4][5][6] This elevation in ROS acts as a secondary messenger, triggering downstream signaling pathways. A key pathway activated by this compound-induced ROS is the extracellular signal-regulated kinase (ERK) pathway.[4] Activation of ERK, in turn, leads to the increased transcription of the CCAAT/enhancer-binding protein β (C/EBPβ), a crucial transcription factor involved in myeloid differentiation.[4][7]
Figure 1. Signaling pathway of this compound-induced leukemic cell differentiation.
Quantitative Biological Data
This compound has been shown to exhibit potent activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy and selectivity.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| NB4 | Acute Promyelocytic Leukemia | ~2 (for differentiation) | [4] |
| HepG2 | Hepatocellular Carcinoma | 2.31 (48h) | [1] |
| Bel-7402 | Hepatocellular Carcinoma | 6.67 (48h) | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | 8.13 (48h) | [1] |
| Aspc-1 | Pancreatic Cancer | Not specified, but effective at 0.5-1 µM | [6] |
IC₅₀ Values for Peroxiredoxin Inhibition:
| Enzyme | IC₅₀ (µM) | Reference |
| Peroxiredoxin I | 1.5 | [4] |
| Peroxiredoxin II | 15 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability and Proliferation Assay (CCK-8)
This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC₅₀ value.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the detection of intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
24-well plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Wash the cells twice with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 20-30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 535 nm.
Leukemic Cell Differentiation Assays
4.3.1. Nitroblue Tetrazolium (NBT) Reduction Assay
This assay measures the intracellular superoxide production, which is a characteristic of differentiated myeloid cells.
Materials:
-
Leukemic cell line (e.g., NB4, HL-60)
-
This compound
-
NBT solution (1 mg/mL in PBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Microscope
Procedure:
-
Treat cells with this compound (e.g., 2 µM) for 3-5 days to induce differentiation.
-
Harvest the cells and resuspend them in fresh medium.
-
Add NBT solution to a final concentration of 0.1 mg/mL and PMA to a final concentration of 100 ng/mL.
-
Incubate for 30-60 minutes at 37°C.
-
Count the number of blue-black formazan-positive cells under a microscope. An increase in the percentage of NBT-positive cells indicates differentiation.
4.3.2. Wright's Staining for Morphological Assessment
This staining method is used to visualize the morphological changes associated with cell differentiation.
Materials:
-
Microscope slides
-
Cytocentrifuge (optional)
-
Wright's stain solution
-
Buffered water (pH 6.4-6.8)
-
Microscope
Procedure:
-
Prepare cell smears on microscope slides using a cytocentrifuge or by direct smearing.
-
Air dry the slides completely.
-
Cover the smear with Wright's stain solution for 1-3 minutes.
-
Add an equal volume of buffered water to the slide and allow it to stand for 3-5 minutes. A metallic sheen should appear.
-
Rinse the slide thoroughly with distilled water and allow it to air dry.
-
Examine the cellular morphology under a light microscope. Differentiated cells will show changes such as a decreased nucleus-to-cytoplasm ratio and condensed chromatin.[2]
Flow Cytometry for CD11b Expression
This protocol is for quantifying the expression of the cell surface marker CD11b, a hallmark of myeloid differentiation.
Materials:
-
Leukemic cell line
-
This compound
-
PE-conjugated anti-human CD11b antibody
-
Isotype control antibody
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Treat cells with this compound to induce differentiation.
-
Harvest and wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer and add the anti-CD11b antibody or isotype control.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer and analyze them using a flow cytometer. An increase in the percentage of CD11b-positive cells indicates differentiation.[8]
Western Blotting for Signaling Proteins
This protocol is used to detect the levels of key proteins in the this compound-induced signaling pathway.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-C/EBPβ, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for investigating the effects of this compound.
References
- 1. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound targets proteins involved in the regulation of disulphide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dalynn.com [dalynn.com]
- 8. [this compound Induces Differentiation of Acute Promyelocytic Leukemia Cells by Targeting Peroxiredoxin III] - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenanthin's Mechanism of Action on Peroxiredoxin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction between adenanthin, a natural diterpenoid, and peroxiredoxins (Prxs), a ubiquitous family of antioxidant enzymes. This document details the mode of action, downstream signaling pathways, and cellular consequences of this interaction, supported by quantitative data and detailed experimental protocols.
Introduction to Peroxiredoxins and this compound
Peroxiredoxins are a critical family of antioxidant enzymes that play a pivotal role in cellular redox homeostasis by reducing peroxides, such as hydrogen peroxide (H₂O₂).[1][2][3] These enzymes are essential for protecting cells from oxidative damage and are involved in various signaling pathways.[1][4] There are six known isoforms of Prxs in mammalian cells, with Prx I and Prx II being two of the most abundant.[3]
This compound is a diterpenoid compound isolated from the leaves of Rabdosia adenantha.[5][6] It has garnered significant interest in the scientific community for its potent anti-tumor activities, particularly its ability to induce differentiation in leukemia cells and apoptosis in solid tumor cells.[5][6][7] This guide delves into the core mechanism of this compound's action: its direct targeting and inhibition of peroxiredoxins.
The Core Mechanism: Covalent Inhibition of Peroxiredoxin I and II
This compound exerts its biological effects through the direct and covalent inhibition of Peroxiredoxin I (Prx I) and Peroxiredoxin II (Prx II).[5][8] The key to this interaction lies in the chemical structure of this compound, which contains an α,β-unsaturated ketone moiety.[9] This functional group acts as a Michael acceptor, enabling it to form a covalent bond with specific cysteine residues on its target proteins.[9]
The catalytic cycle of typical 2-Cys peroxiredoxins, like Prx I and Prx II, involves two key cysteine residues: a peroxidatic cysteine (Cₚ) and a resolving cysteine (Cᵣ).[1][10] The peroxidatic cysteine is oxidized by a peroxide substrate, and this oxidized form is then reduced by the resolving cysteine of the other subunit in the homodimer, forming an intermolecular disulfide bond.[11] This disulfide bond is subsequently reduced by the thioredoxin (Trx) system to regenerate the active enzyme.[11]
This compound specifically targets and covalently modifies the resolving cysteines of Prx I and Prx II.[5][12] This covalent adduction prevents the resolution of the oxidized peroxidatic cysteine, effectively trapping the enzyme in an inactive state and inhibiting its peroxidase activity.[5][13]
It is important to note that while this compound shows a strong affinity for Prx I and II, it is not entirely specific. Studies have shown that it can also inhibit other thiol-dependent enzymes, such as thioredoxin reductase (TrxR), albeit with different potencies.[9][14]
Downstream Signaling and Cellular Consequences
The inhibition of Prx I and II by this compound leads to a significant increase in the intracellular concentration of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[6][7] This accumulation of H₂O₂ acts as a second messenger, triggering distinct downstream signaling pathways in different cancer cell types, ultimately leading to either cell differentiation or apoptosis.
Induction of Differentiation in Acute Promyelocytic Leukemia (APL)
In acute promyelocytic leukemia (APL) cells, the this compound-induced elevation of H₂O₂ activates the extracellular signal-regulated kinase (ERK) pathway.[5] This, in turn, leads to an increased transcription of the CCAAT/enhancer-binding protein β (C/EBPβ), a key transcription factor involved in myeloid differentiation.[5][15] The upregulation of C/EBPβ drives the leukemic cells to differentiate into mature granulocytes.[5][15] This mechanism has been observed in both all-trans retinoic acid (ATRA)-sensitive and -resistant APL cells, highlighting this compound's potential to overcome drug resistance.[8][15]
This compound-induced differentiation pathway in APL cells.
Induction of Apoptosis in Solid Tumors
In solid tumor cells, such as hepatocellular carcinoma (HCC) and pancreatic cancer, the accumulation of ROS due to Prx inhibition triggers apoptosis, or programmed cell death.[6][7][16] The elevated oxidative stress leads to the activation of apoptotic signaling cascades, including the increased expression of pro-apoptotic proteins like Bax and Caspase 9, and a decrease in the anti-apoptotic protein Bcl-2.[6] This ultimately results in cell cycle arrest and apoptotic cell death.[6]
References
- 1. Overview on Peroxiredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Peroxidase Activity in Peroxiredoxins: A Comprehensive Review of Mechanisms, Functions, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxiredoxin - Wikipedia [en.wikipedia.org]
- 4. Peroxiredoxin Functions as a Peroxidase and a Regulator and Sensor of Local Peroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - Fei - Translational Cancer Research [tcr.amegroups.org]
- 7. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound targets proteins involved in the regulation of disulphide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure, mechanism and regulation of peroxiredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenanthin's Role in Inducing Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenanthin, a natural diterpenoid compound, has demonstrated significant anti-tumor activities by inducing oxidative stress within cancer cells.[1] Initially identified as a specific inhibitor of peroxiredoxins (Prx) I and II, subsequent research has revealed a more complex mechanism of action.[2][3][4] This guide provides an in-depth analysis of this compound's core mechanism, detailing its primary molecular targets, the resultant signaling pathway activations, and the downstream cellular consequences. It serves as a technical resource, consolidating quantitative data and providing detailed experimental protocols for key assays relevant to the study of this compound-induced oxidative stress.
Core Mechanism of this compound-Induced Oxidative Stress
This compound's pro-oxidant effects stem from its ability to disrupt the cellular redox homeostasis, primarily by targeting key components of the thioredoxin (Trx) and glutathione (GSH) antioxidant systems.[2] The functional α, β-unsaturated ketone group within this compound's structure acts as a Michael acceptor, enabling it to form covalent adducts with nucleophilic cysteine residues in thiol-dependent enzymes.[5]
While early studies highlighted its interaction with the resolving cysteine residues of Peroxiredoxin I and II (Prx I/II), inhibiting their peroxidase activity, it is now understood that this compound is not a highly specific Prx inhibitor.[2][4][6] Instead, it demonstrates potent inhibitory activity against Thioredoxin Reductase 1 (TrxR1) .[2][7]
TrxR1 is a critical enzyme responsible for reducing oxidized thioredoxin (Trx), which in turn is required to recycle and reactivate oxidized peroxiredoxins.[2] By inhibiting TrxR1, this compound prevents the reduction of oxidized Prx, leading to the accumulation of their inactive, dimeric forms.[2][5] This crippling of the Prx recycling pathway diminishes the cell's capacity to neutralize hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS).[1][2][8] Consequently, intracellular levels of H₂O₂ and other ROS escalate, leading to a state of severe oxidative stress that can trigger cell cycle arrest and apoptosis.[1][3][9]
Furthermore, this compound has been shown to react directly with glutathione (GSH), causing a time- and concentration-dependent loss of this crucial antioxidant molecule.[2] The combined inhibition of the TrxR1/Trx/Prx axis and the depletion of the GSH pool profoundly compromises the cell's antioxidant defenses, making this compound a powerful inducer of oxidative stress.[2]
Key Signaling Pathways and Cellular Consequences
The accumulation of intracellular ROS initiated by this compound triggers several downstream signaling cascades, culminating in anti-tumor effects such as apoptosis and cell cycle arrest.[1]
-
Apoptosis Induction: Increased oxidative stress leads to the activation of the intrinsic apoptotic pathway. This is characterized by an increased expression of pro-apoptotic proteins like Bax and Caspase 9, and a corresponding decrease in the anti-apoptotic protein Bcl-2.[1]
-
Cell Cycle Arrest: this compound treatment has been shown to cause a significant blockage of pancreatic cancer cells in the S and G2/M phases of the cell cycle, thereby inhibiting proliferation.[1][8]
-
MAPK/ERK Pathway Activation: Elevated levels of H₂O₂ can activate the extracellular signal-regulated kinases (ERK), part of the MAP kinase pathway.[4][6] Activated ERK can then increase the transcription of factors like CCAAT/enhancer-binding protein β (C/EBPβ), which is involved in inducing cell differentiation, particularly in leukemic cells.[4][6]
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[10][11] Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Keap1, which targets it for degradation.[10] Under oxidative stress, Nrf2 is stabilized, dissociates from Keap1, and translocates to the nucleus.[12][13] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes, activating the transcription of a wide array of antioxidant and cytoprotective enzymes.[14] While this compound's primary action is to induce overwhelming oxidative stress, the cell's attempt to counteract this via the Nrf2 pathway is a critical aspect of the overall response.
Quantitative Analysis of this compound's Effects
The biological impact of this compound has been quantified in various studies. The following tables summarize key findings in pancreatic cancer cells and with isolated enzymes.
Table 1: Effect of this compound on Apoptosis in Aspc-1 Pancreatic Cancer Cells (48h Treatment)
| Treatment Group | Concentration (µM) | Early Apoptotic Cell Rate (%) |
|---|---|---|
| Control (DMSO) | 0 | 6.36[1][8] |
| This compound | 0.5 | 17.24[1][8] |
| this compound | 1.0 | 26.43[1][8] |
Table 2: Effect of this compound on Cell Cycle Distribution in Aspc-1 Cells (48h Treatment)
| Treatment Group | Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| Control (DMSO) | 0 | 60.21[1][8] | 16.10[1][8] | 17.38[1][8] |
| This compound | 0.5 | 2.49[1][8] | 14.72[1][8] | 74.92[1][8] |
| this compound | 1.0 | 1.86[1][8] | 57.12[1][8] | 32.67[1][8] |
Table 3: Kinetic Parameters of this compound Interaction with Redox Enzymes
| Target Enzyme/Molecule | This compound Conc. | Experimental Condition | Measured Parameter | Value |
|---|---|---|---|---|
| Thioredoxin Reductase 1 (TrxR1) | 2 µM | Inactivation of 0.2 µM TrxR1 | Pseudo-first-order rate constant | 0.14 min⁻¹[7] |
| Thioredoxin Reductase (TrxR) | 2 µM | Inhibition of purified enzyme | Half-time of inhibition | 5 min[2] |
| Peroxiredoxin 2 (Prx2) | 50 µM | Reaction with peroxidatic Cys | Half-time of reaction | 7 min[2] |
| Peroxiredoxin 2 (Prx2) | 50 µM | Reaction with resolving Cys | Half-time of reaction | 40 min[2] |
| Glutathione (GSH) | N/A | Reaction with this compound | Second-order rate constant | 25 ± 5 M⁻¹s⁻¹[2] |
Detailed Experimental Methodologies
This section provides protocols for key experiments used to characterize the effects of this compound.
Measurement of Intracellular ROS Production
This protocol is based on the use of the fluorescent dye 2',7'-dichlorofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.[15][16]
Materials:
-
Cells of interest (e.g., Aspc-1, HepG2)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
DCFH-DA probe (e.g., 5 mM stock in DMSO)
-
Phenol red-free medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Culture: Plate cells at an appropriate density in 6-well plates or 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24-48 hours).
-
Probe Loading: Remove the treatment medium and wash the cells once with warm PBS.
-
Add phenol red-free medium containing the DCFH-DA probe (final concentration typically 5-10 µM).
-
Incubate the cells in the dark at 37°C for 30 minutes.
-
Washing: Aspirate the probe-containing medium and wash the cells three times with PBS to remove any extracellular probe.
-
Measurement (Flow Cytometry): For suspension cells or trypsinized adherent cells, resuspend in PBS and analyze immediately on a flow cytometer, using an excitation wavelength of ~490 nm and an emission wavelength of ~519 nm.[15]
-
Measurement (Plate Reader): For adherent cells in a 96-well plate, add PBS to the wells and measure the fluorescence using a plate reader with appropriate excitation/emission filters.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. Normalize the MFI of treated samples to the vehicle control to determine the fold-change in ROS production.
Thioredoxin Reductase (TrxR) Activity Assay
This colorimetric assay measures TrxR activity based on the reduction of 5,5'-dithiobis(2-nitrobenzoic) acid (DTNB) to 5-thio-2-nitrobenzoic acid (TNB²⁻), which is yellow and absorbs at 412 nm.[17][18][19]
Materials:
-
Cell or tissue lysate
-
TrxR Assay Buffer (e.g., 50 mM potassium phosphate, 1 mM EDTA, pH 7.4)
-
NADPH solution
-
DTNB solution
-
TrxR-specific inhibitor (e.g., aurothiomalate)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Sample Preparation: Homogenize cells or tissues in cold TrxR Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant (lysate) and determine the protein concentration (e.g., via Bradford assay).[17][18]
-
Assay Setup: For each sample, prepare two sets of wells:
-
Total Activity: Sample lysate + Assay Buffer.
-
Background Activity: Sample lysate + TrxR Inhibitor.
-
-
Add 2-50 µL of sample lysate to the designated wells, adjusting the final volume to 50 µL with Assay Buffer.[17]
-
To the "Background Activity" wells, add the TrxR inhibitor and incubate as per the manufacturer's instructions. To the "Total Activity" wells, add an equivalent volume of Assay Buffer.
-
Reaction Initiation: Prepare a reaction mix containing NADPH and DTNB in Assay Buffer. Initiate the reaction by adding the mix to all wells.
-
Measurement: Immediately place the plate in a spectrophotometer set to 25°C. Measure the absorbance at 412 nm kinetically, taking readings every minute for 20-40 minutes.[18]
-
Data Analysis: Calculate the rate of change in absorbance (Vmax) for each well. Subtract the rate of the "Background Activity" from the "Total Activity" to determine the specific TrxR activity. Convert this rate to enzyme units using a TNB standard curve.
Western Blot Analysis for Nrf2 Nuclear Translocation
This protocol confirms Nrf2 activation by detecting its increased accumulation in the nucleus following treatment.[10][12][20]
Materials:
-
Treated and untreated cell pellets
-
Hypotonic Lysis Buffer (for cytoplasmic fraction)
-
High-Salt Nuclear Extraction Buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-β-Actin or anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment & Harvesting: Treat cells with this compound or a known Nrf2 activator (positive control). Harvest cells by scraping into ice-cold PBS.
-
Cytoplasmic & Nuclear Fractionation: a. Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes to swell the cells.[20] b. Add a detergent (e.g., NP-40) and vortex to disrupt the cell membrane.[20] c. Centrifuge at low speed (e.g., 3,000 x g) for 10 minutes at 4°C. The supernatant is the cytoplasmic fraction .[20] d. Wash the remaining nuclear pellet. e. Resuspend the nuclear pellet in high-salt nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing.[20] f. Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C. The supernatant is the nuclear fraction .[20]
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (anti-Nrf2 and anti-Lamin B for nuclear fractions; anti-Nrf2 and anti-β-Actin for cytoplasmic fractions) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a digital imager.[20]
-
Analysis: Analyze the band intensities. A successful nuclear translocation is confirmed by an increase in the Nrf2 band intensity in the nuclear fraction (normalized to Lamin B) of treated cells compared to the control.
Conclusion
This compound is a potent inducer of oxidative stress with significant therapeutic potential, particularly in oncology. Its mechanism, once thought to be specific to peroxiredoxins, is now understood to involve a broader inhibition of the cellular thiol-redox systems, with Thioredoxin Reductase 1 being a key target.[2] This inhibition leads to a cascade of events including ROS accumulation, cell cycle arrest, and apoptosis.[1] For researchers in drug development, this compound serves as a valuable lead compound for targeting cellular redox homeostasis. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for further investigation into this compound and similar pro-oxidant compounds.
References
- 1. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - Fei - Translational Cancer Research [tcr.amegroups.org]
- 9. Pro-oxidant Actions of Carotenoids in Triggering Apoptosis of Cancer Cells: A Review of Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Nrf2-Mediated Oxidative Stress Response Signaling Pathways as New Therapeutic Strategy for Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 16. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 17. abcam.com [abcam.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
The Biological Activity of Adenanthin in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenanthin, a natural diterpenoid compound, has emerged as a promising anti-cancer agent with selective cytotoxicity toward various cancer cell types. This technical guide provides an in-depth overview of the biological activity of this compound in cancer cells, focusing on its core mechanism of action, effects on key signaling pathways, and quantitative data from preclinical studies. Detailed methodologies for essential experimental assays are provided to facilitate further research and development of this compound as a potential therapeutic.
Introduction
This compound is a diterpenoid isolated from the leaves of Rabdosia adenantha and Isodon adenanthus.[1][2] Initial studies have demonstrated its potent anti-tumor activities in several cancer models, including pancreatic cancer, hepatocellular carcinoma, and leukemia.[2][3] The primary mechanism of action of this compound is attributed to its role as an inhibitor of peroxiredoxins (Prx) I and II, leading to a cascade of intracellular events that culminate in cancer cell death.[1][2]
Mechanism of Action
The central mechanism of this compound's anti-cancer activity revolves around the inhibition of Peroxiredoxins I and II.
-
Peroxiredoxin Inhibition: this compound directly targets and inhibits the peroxidase activities of Prx I and Prx II.[1][2] These enzymes are crucial for detoxifying reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).
-
Induction of Oxidative Stress: By inhibiting Prx I/II, this compound treatment leads to the accumulation of intracellular H₂O₂ and a subsequent increase in overall ROS levels.[2][3] This surge in oxidative stress overwhelms the antioxidant capacity of cancer cells.
-
Apoptosis and Cell Cycle Arrest: The elevated ROS levels trigger downstream signaling pathways that induce programmed cell death (apoptosis) and arrest the cell cycle, thereby inhibiting cancer cell proliferation.[3]
Quantitative Data on this compound's Biological Activity
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 24 h | 4.97 | [2] |
| HepG2 | Hepatocellular Carcinoma | 48 h | 2.31 | [2] |
| Bel-7402 | Hepatocellular Carcinoma | 24 h | 8.45 | [2] |
| Bel-7402 | Hepatocellular Carcinoma | 48 h | 6.67 | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | 24 h | 10.75 | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | 48 h | 8.13 | [2] |
| QSG-7701 | Immortal Hepatic Cell | 24 h | 27.34 | [2] |
| QSG-7701 | Immortal Hepatic Cell | 48 h | 19.58 | [2] |
| HL-7702 | Immortal Hepatic Cell | 24 h | 27.33 | [2] |
| HL-7702 | Immortal Hepatic Cell | 48 h | 20.41 | [2] |
| A549 | Non-Small Cell Lung Cancer | Not Specified | Sensitive | [4] |
| H460 | Non-Small Cell Lung Cancer | Not Specified | Sensitive | [4] |
| Aspc-1 | Pancreatic Cancer | 1, 2, 3 days | Dose-dependent inhibition | [3] |
Table 2: Effect of this compound on Apoptosis in Aspc-1 Pancreatic Cancer Cells (48h treatment)
| Treatment Group | Early Apoptotic Cell Rate (%) | Reference |
| DMSO (Control) | 6.36 | [3] |
| 0.5 µM this compound | 17.24 | [3] |
| 1 µM this compound | 26.43 | [3] |
Table 3: Effect of this compound on Cell Cycle Distribution in Aspc-1 Pancreatic Cancer Cells
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| DMSO (Control) | 60.21 | 16.10 | 17.38 | [3] |
| 0.5 µM this compound (48h) | 2.49 | 14.72 | 74.92 | [3] |
| 1 µM this compound (48h) | 1.86 | 57.12 | 32.67 | [3] |
Signaling Pathways Modulated by this compound
This compound-induced oxidative stress impacts several critical signaling pathways within cancer cells.
Caption: this compound-mediated signaling cascade in cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8)
This protocol is adapted for determining the cytotoxic effects of this compound.
Caption: Workflow for Cell Viability Assay using CCK-8.
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-8,000 cells per well and allow them to adhere overnight.[2][3]
-
Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 20 µM) and a vehicle control (DMSO).[3]
-
Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).[2][3]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).[2]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol outlines the detection of apoptosis induced by this compound.
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound (e.g., 0.5 µM and 1 µM) for 48 hours.[3]
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for detecting changes in protein expression related to apoptosis and the cell cycle.
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase 9, Cyclin B1, p21, cdc25A, and a loading control like GAPDH).[3]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Measurement of Intracellular ROS
This protocol details the measurement of ROS levels using a fluorescent probe like DCFDA.
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound for the desired time (e.g., 24 hours).[3]
-
Load the cells with a fluorescent ROS indicator (e.g., 2',7'-dichlorofluorescin diacetate - DCFDA) and incubate.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.
Conclusion
This compound demonstrates significant anti-cancer activity across a range of cancer cell lines, primarily through the inhibition of peroxiredoxins I and II, leading to ROS-mediated apoptosis and cell cycle arrest. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of oncology drug development, facilitating further investigation into the therapeutic potential of this compound. The compound's selective cytotoxicity towards cancer cells over normal cells highlights its promise as a lead candidate for novel anti-cancer therapies.
References
- 1. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]
- 2. e-century.us [e-century.us]
- 3. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Early Research on Adenanthin's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenanthin, a natural diterpenoid isolated from the leaves of Rabdosia adenantha, has emerged as a promising small molecule with significant therapeutic potential, particularly in the realm of oncology. Early research has elucidated its unique mechanism of action, which centers on the modulation of cellular redox homeostasis, leading to the induction of cell differentiation and apoptosis in various cancer models. This technical guide provides an in-depth overview of the foundational studies on this compound, focusing on its effects on leukemia and hepatocellular carcinoma. It is designed to be a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of the key biological processes involved.
Quantitative Data on this compound's Bioactivity
The initial investigations into this compound's biological effects have yielded valuable quantitative data, primarily focusing on its potency in inhibiting cancer cell growth and inducing differentiation. The following tables summarize the key inhibitory concentration (IC50) values and differentiation induction percentages from seminal studies.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| NB4 | Acute Promyelocytic Leukemia | ~2.0 | 72 |
| HL-60 | Acute Promyelocytic Leukemia | Not explicitly defined, but induction of differentiation observed at 2µM. | 96 |
| U937 | Histiocytic Lymphoma | Not explicitly defined in early differentiation studies. | - |
| K562 | Chronic Myeloid Leukemia | Not explicitly defined in early differentiation studies. | - |
| THP-1 | Acute Monocytic Leukemia | Not explicitly defined in early differentiation studies. | - |
| HepG2 | Hepatocellular Carcinoma | 4.97 | 24 |
| 2.31 | 48 | ||
| Bel-7402 | Hepatocellular Carcinoma | 8.45 | 24 |
| 6.67 | 48 | ||
| SMMC-7721 | Hepatocellular Carcinoma | 10.75 | 24 |
| 8.13 | 48 |
Table 2: this compound-Induced Differentiation of Acute Promyelocytic Leukemia (APL) Cells
| Cell Line | Treatment | Differentiation Marker | Percentage of Positive Cells (%) |
| NB4 | 2 µM this compound (5 days) | NBT Reduction | ~60% |
| NB4 | 2 µM this compound (5 days) | CD11b Expression | Significantly increased |
| HL-60 | This compound + ATRA | NBT Reduction | Significantly higher than either agent alone[1] |
| HL-60 | This compound + ATRA | CD11b Expression | 43.62 ± 1.38[1] |
| HL-60 | This compound alone | CD11b Expression | 28.15 ± 1.78[1] |
| HL-60 | ATRA alone | CD11b Expression | 36.72 ± 1.33[1] |
| HL-60 | Control | CD11b Expression | 7.99 ± 1.78[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early research on this compound.
Cell Culture and Viability Assays
-
Cell Lines: Human acute promyelocytic leukemia cell lines (NB4, HL-60) and hepatocellular carcinoma cell lines (HepG2, Bel-7402, SMMC-7721) are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (MTT or CCK-8):
-
Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
After 24 hours, treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.
-
Cell Differentiation Assays
-
Nitroblue Tetrazolium (NBT) Reduction Assay: This assay measures the functional differentiation of myeloid cells based on their ability to produce superoxide radicals.
-
Treat leukemia cells (e.g., NB4, HL-60) with this compound or a differentiation-inducing agent like all-trans retinoic acid (ATRA) for the indicated time.
-
Harvest and wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cells in a solution containing NBT (1 mg/mL) and phorbol 12-myristate 13-acetate (PMA; 100 ng/mL).
-
Incubate at 37°C for 30 minutes.
-
Cytospin the cells onto glass slides.
-
Counterstain with a suitable nuclear stain (e.g., Safranin O).
-
Observe under a light microscope. Cells containing blue-black formazan deposits are considered NBT-positive.
-
Count at least 200 cells and calculate the percentage of NBT-positive cells.
-
-
Wright-Giemsa Staining: This method is used to observe the morphological changes associated with cell differentiation.
-
Prepare cell smears on glass slides using a cytocentrifuge.
-
Air-dry the slides completely.
-
Fix the smears in absolute methanol for 1-5 minutes.
-
Immerse the slides in Wright-Giemsa stain solution for 1-3 minutes.
-
Transfer the slides to a solution of Wright-Giemsa stain diluted with a pH 6.8 buffer for 4-5 minutes.
-
Rinse the slides thoroughly with deionized water.
-
Air-dry the slides and examine them under a light microscope to observe nuclear and cytoplasmic changes indicative of differentiation.
-
-
Immunofluorescence for CD11b Expression: CD11b is a cell surface marker that is upregulated during myeloid differentiation.
-
Treat leukemia cells with this compound as described for the differentiation assays.
-
Harvest and wash the cells with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer and add a PE-conjugated anti-human CD11b antibody or an isotype control antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the final cell pellet in FACS buffer and analyze by flow cytometry.
-
Mechanistic Studies
-
Peroxidase Activity Assay: This assay measures the ability of peroxiredoxins to reduce peroxides.
-
Prepare cell lysates from this compound-treated and untreated cells.
-
The assay is typically performed in a 96-well plate.
-
The reaction mixture contains a buffer (e.g., potassium phosphate buffer, pH 7.0), a hydrogen donor (e.g., OxiRed Probe or pyrogallol), and hydrogen peroxide (H₂O₂).
-
Add the cell lysate to the reaction mixture.
-
Monitor the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 570 nm for OxiRed, 420 nm for pyrogallol).
-
The peroxidase activity is calculated based on the rate of change in absorbance/fluorescence.
-
-
Western Blot Analysis for ERK Phosphorylation:
-
Treat cells with this compound for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10-12% gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
-
Quantitative Real-Time PCR (qRT-PCR) for CEBPB Expression:
-
Isolate total RNA from this compound-treated and untreated cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for CEBPB and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The reaction is typically performed in a real-time PCR system using a SYBR Green or TaqMan-based assay.
-
The relative expression of CEBPB is calculated using the ΔΔCt method.
-
In Vivo Xenograft Model of Acute Myeloid Leukemia
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are commonly used.
-
Cell Inoculation: Inject human AML cells (e.g., NB4 or primary patient samples) intravenously or subcutaneously into the mice.
-
Treatment: Once tumors are established or leukemia is engrafted (monitored by bioluminescence imaging or peripheral blood analysis), treat the mice with this compound (e.g., intraperitoneal injections) or a vehicle control.
-
Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous models) or leukemia progression by imaging or flow cytometry of peripheral blood/bone marrow. Monitor the body weight and general health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and collect tumors and/or hematopoietic tissues for further analysis (e.g., histology, Western blotting).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental procedures described above.
Conclusion
The early research on this compound has laid a strong foundation for its development as a potential therapeutic agent. Its unique mechanism of targeting peroxiredoxins to induce differentiation in cancer cells, particularly in acute promyelocytic leukemia, represents a novel approach to cancer therapy. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further investigation into this compound's therapeutic potential and to aid in the design of future preclinical and clinical studies. The continued exploration of its effects on various signaling pathways and in different cancer models will be crucial in fully realizing its promise as a new weapon in the fight against cancer.
References
Adenanthin: A Technical Guide for Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenanthin, a natural diterpenoid isolated from Isodon adenantha, has emerged as a promising agent in targeted cancer therapy research. This technical guide provides an in-depth overview of this compound's core mechanisms, efficacy data, and detailed experimental protocols relevant to its investigation. This compound primarily functions by targeting and inhibiting peroxiredoxins (Prx) I and II, leading to an accumulation of reactive oxygen species (ROS) within cancer cells. This targeted induction of oxidative stress triggers downstream signaling pathways that result in cell differentiation, apoptosis, and cell cycle arrest. This document serves as a comprehensive resource for researchers exploring the therapeutic potential of this compound.
Core Mechanism of Action
This compound's principal mechanism of action revolves around the inhibition of peroxiredoxins I and II, key antioxidant enzymes. By directly targeting the conserved resolving cysteines of Prx I and Prx II, this compound inhibits their peroxidase activities[1][2][3]. This enzymatic inhibition leads to an elevation of cellular hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS)[3][4]. The resulting oxidative stress is a central driver of this compound's anti-cancer effects.
Beyond peroxiredoxins, this compound has been shown to be a mechanism-selective inhibitor of other thiol-dependent antioxidant enzymes containing a thioredoxin fold. These include the thioredoxin-thioredoxin reductase (Trx-TrxR) system and protein disulfide isomerase (PDI)[5][6]. Inhibition of these enzymes further contributes to the disruption of cellular redox homeostasis.
Recent evidence also indicates that this compound can covalently modify the Cys38 residue of the p65 subunit of NF-κB, thereby inhibiting the NF-κB signaling pathway, which is known for its role in inflammation and cancer progression[1].
Signaling Pathways Modulated by this compound
The accumulation of intracellular ROS initiated by this compound triggers several downstream signaling cascades:
-
ERK Pathway Activation: The elevated levels of H₂O₂ lead to the activation of extracellular signal-regulated kinases (ERK)[1][2]. This activation contributes to the induction of differentiation in leukemia cells[1][2].
-
C/EBPβ Upregulation: this compound treatment has been shown to upregulate the expression of CCAAT/enhancer-binding protein β (C/EBPβ), a key transcription factor involved in cell differentiation. This effect is particularly notable in both all-trans retinoic acid (ATRA)-sensitive and -resistant acute promyelocytic leukemia (APL) cells[1][7].
-
Apoptosis Induction: In solid tumors such as hepatocellular carcinoma and pancreatic cancer, the increase in ROS mediates the induction of apoptosis[3][4][8]. This is evidenced by the activation of caspase-3 and cleavage of PARP[7].
-
NF-κB Pathway Inhibition: By covalently targeting the p65 subunit, this compound inhibits the NF-κB signaling pathway, which can impact cancer cell survival and proliferation[1].
Quantitative Efficacy Data
The cytotoxic and growth-inhibitory effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a degree of selectivity for cancer cells over normal cells.
| Cell Line | Cancer Type | IC50 (µM) - 24h | IC50 (µM) - 48h | Reference |
| HepG2 | Hepatocellular Carcinoma | 4.97 | 2.31 | [7] |
| Bel-7402 | Hepatocellular Carcinoma | 8.45 | 6.67 | [7] |
| SMMC-7721 | Hepatocellular Carcinoma | 10.75 | 8.13 | [7] |
| A549 | Non-Small Cell Lung Cancer | Not Reported | ~15 | [9] |
| H460 | Non-Small Cell Lung Cancer | Not Reported | ~10 | [9] |
| QSG-7701 | Immortal Human Hepatic Cell Line | 27.34 | 19.58 | [7] |
| HL-7702 | Immortal Human Hepatic Cell Line | 27.33 | 20.41 | [7] |
| BEAS-2B | Normal Human Bronchial Epithelial | Not Reported | >40 | [9] |
Detailed Experimental Protocols
Cell Viability and IC50 Determination (CCK-8 Assay)
This protocol is adapted for determining the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 20, 40 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
CCK-8 Addition: Add 10-20 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay via Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol details the detection of this compound-induced apoptosis.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Intracellular ROS Measurement
This protocol outlines the detection of intracellular ROS levels using a fluorescent probe.
-
Cell Treatment: Seed cells in a 96-well plate or other suitable culture dish and treat with this compound for the desired duration.
-
Probe Loading: Remove the culture medium and wash the cells with a serum-free medium or PBS. Add the ROS detection probe (e.g., DCFH-DA) diluted in serum-free medium and incubate for 20-30 minutes at 37°C.
-
Washing: Remove the probe-containing medium and wash the cells with PBS.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
Western Blot Analysis
This protocol describes the detection of protein expression changes following this compound treatment.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Prx I/II, p-ERK, ERK, C/EBPβ, cleaved caspase-3, PARP, p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or NOD/SCID).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10-20 mg/kg) or vehicle control via intraperitoneal injection or other appropriate route according to a predetermined schedule.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and further molecular studies.
Visualizations
Caption: this compound's core mechanism of action.
Caption: General experimental workflow for this compound research.
Caption: this compound-induced activation of the ERK signaling pathway.
Conclusion
This compound presents a compelling case for further investigation as a targeted cancer therapeutic. Its well-defined mechanism of action, centered on the induction of oxidative stress through the inhibition of peroxiredoxins and other thiol-dependent enzymes, offers a clear rationale for its anti-cancer activity. The data summarized and protocols detailed in this guide provide a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this compound in various cancer models. Future research should continue to explore its efficacy in a wider range of cancers, its potential for combination therapies, and the further refinement of its molecular targets.
References
- 1. This compound exhibits anti-inflammatory effects by covalently targeting the p65 subunit in the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound targets proteins involved in the regulation of disulphide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
Adenanthin: A Technical Guide to its History, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenanthin, a naturally occurring diterpenoid, has emerged as a significant molecule of interest in biomedical research due to its potent and selective biological activities. Isolated from the leaves of Isodon adenanthus, this compound has demonstrated promising therapeutic potential, particularly in the fields of oncology and immunology. This technical guide provides a comprehensive overview of the history, origin, and mechanism of action of this compound. It details the discovery and isolation of the compound, its key molecular targets, and the downstream signaling pathways it modulates. Quantitative data on its biological activity are presented in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this compound's role as a modulator of cellular processes.
Introduction
Natural products have historically been a rich source of novel therapeutic agents. This compound is an ent-kaurane diterpenoid that was first isolated from the leaves of Isodon adenanthus (also known as Rabdosia adenantha).[1][2] Initially identified for its ability to induce differentiation in acute promyelocytic leukemia (APL) cells, subsequent research has expanded its known biological activities to include the induction of cell death in hepatocellular carcinoma (HCC) and the modulation of immune responses.[2][3] The primary mechanism of action of this compound involves the direct inhibition of Peroxiredoxin I (Prx I) and Peroxiredoxin II (Prx II), leading to an increase in intracellular reactive oxygen species (ROS) and subsequent activation of downstream signaling cascades.[2] This guide will delve into the technical details of this compound's discovery, its biological effects, and the experimental approaches used to elucidate its function.
History and Origin
This compound was first reported as a natural product isolated from the leaves of the plant Isodon adenanthus.[1] The isolation and characterization of this compound were part of broader efforts to identify biologically active compounds from traditional medicinal herbs. The initial discovery of its potent anti-leukemic properties spurred further investigation into its mechanism of action.
Isolation and Structure Elucidation
-
Extraction: The dried and powdered leaves of Isodon adenanthus are extracted with an organic solvent, such as ethanol or methanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Fractionation: The crude extract is then concentrated under reduced pressure and subjected to fractionation using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol). This step separates compounds based on their polarity.
-
Chromatography: The fraction containing the compounds of interest is further purified using a combination of chromatographic techniques. These typically include silica gel column chromatography, Sephadex LH-20 chromatography, and preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structure of the purified this compound is determined using spectroscopic methods, including mass spectrometry (MS) to determine the molecular weight and formula, and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) to establish the connectivity and stereochemistry of the molecule.
Quantitative Biological Activity of this compound
The biological activity of this compound has been quantified in various studies. The following tables summarize the key quantitative data regarding its efficacy against cancer cell lines and its inhibitory effect on its primary molecular targets.
| Cell Line | Cancer Type | IC50 (µM) - 24h | IC50 (µM) - 48h | Citation |
| HepG2 | Hepatocellular Carcinoma | 4.97 | 2.31 | [3] |
| Bel-7402 | Hepatocellular Carcinoma | 8.45 | 6.67 | [3] |
| SMMC-7721 | Hepatocellular Carcinoma | 10.75 | 8.13 | [3] |
| Target Protein | Assay Type | Apparent IC50 (µM) | Citation |
| Peroxiredoxin I | Peroxidase Activity | 1.5 | |
| Peroxiredoxin II | Peroxidase Activity | 15 |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the direct inhibition of Peroxiredoxin I and II.[2] This inhibition leads to a cascade of downstream events that ultimately result in the observed cellular responses.
Direct Inhibition of Peroxiredoxin I and II
Peroxiredoxins are a family of antioxidant enzymes that play a crucial role in detoxifying cells from harmful reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). This compound directly targets the conserved resolving cysteine residues of Prx I and Prx II, inhibiting their peroxidase activities.[2] This inhibition leads to an accumulation of intracellular H₂O₂.
Downstream Signaling Cascade
The elevated levels of H₂O₂ act as a second messenger, activating downstream signaling pathways. A key pathway modulated by this compound-induced ROS is the extracellular signal-regulated kinase (ERK) pathway.[2] The increased H₂O₂ leads to the activation of ERK. Activated ERK, in turn, influences the expression and/or activity of transcription factors, notably CCAAT/enhancer-binding protein β (C/EBPβ).[2] This transcription factor is known to play a role in cell differentiation. In the context of acute promyelocytic leukemia, the activation of this pathway contributes to the differentiation of leukemic cells.[2]
Caption: this compound signaling pathway.
Key Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of this compound.
Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 values.[3]
-
Cell Seeding: Seed approximately 8,000 cells per well in a 96-well plate.
-
Incubation: Incubate the plates for 12 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the treated cells for 24 or 48 hours.
-
CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate at 37°C for 2 hours.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.
-
Data Analysis: Calculate the relative growth inhibition and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Identification of this compound's Protein Targets using Biotinylated this compound
This workflow describes the use of a biotinylated this compound probe to identify its direct binding partners within the cell.
Caption: Experimental workflow for target identification.
Protocol Details:
-
Probe Synthesis: Synthesize a biotinylated derivative of this compound. This typically involves attaching a biotin moiety to the this compound molecule via a linker arm, ensuring that the pharmacophore responsible for its biological activity remains accessible.
-
Cellular Incubation: Incubate the cells of interest (e.g., NB4 leukemia cells) with the biotin-Adenanthin probe. A control incubation with biotin alone should also be performed.
-
Cell Lysis: After incubation, harvest and lyse the cells to release the cellular proteins.
-
Affinity Purification (Pull-Down): Add streptavidin-conjugated agarose beads to the cell lysate. The high affinity of streptavidin for biotin will capture the biotin-Adenanthin probe along with any proteins that are covalently bound to it.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry.
Peroxiredoxin Activity Assay
This assay measures the peroxidase activity of Prx I and Prx II and is used to determine the inhibitory effect of this compound. A general protocol is as follows:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the recombinant Prx I or Prx II enzyme, a thiol-containing substrate (e.g., dithiothreitol - DTT), and a peroxide substrate (e.g., H₂O₂ or tert-Butyl hydroperoxide).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the peroxide substrate.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stopping the Reaction: Stop the reaction, for example, by adding a reagent that quenches the remaining peroxide.
-
Detection: Measure the remaining peroxide or the rate of consumption of the thiol substrate using a suitable detection method (e.g., colorimetric or fluorometric).
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Conclusion
This compound stands out as a promising natural product with well-defined molecular targets and a clear mechanism of action. Its ability to selectively inhibit Peroxiredoxin I and II, leading to an increase in intracellular ROS, provides a unique approach to modulating cellular signaling pathways involved in cell differentiation and survival. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. Further research into the synthesis of more potent and specific analogs, as well as in vivo studies in various disease models, will be crucial in translating the promising preclinical findings into clinical applications.
References
Methodological & Application
Adenanthin: A Potent Regulator of Cellular Redox Signaling
Application Notes and Protocols for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenanthin is a natural diterpenoid compound isolated from the leaves of Isodon adenanthus. It has garnered significant interest in biomedical research due to its potent anti-leukemic, anti-tumor, and anti-inflammatory activities.[1][2] This document provides a comprehensive overview of the protocol for using this compound in cell culture, including its mechanism of action, detailed experimental procedures, and expected outcomes.
This compound's primary mechanism of action involves the direct inhibition of peroxiredoxin I (Prx I) and peroxiredoxin II (Prx II), which are key antioxidant enzymes.[3][4] By targeting the conserved resolving cysteines of Prx I and Prx II, this compound inhibits their peroxidase activities.[3][4] This leads to an accumulation of intracellular hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS).[2][5] The resulting oxidative stress triggers a cascade of downstream signaling events, including the activation of extracellular signal-regulated kinases (ERK), which can lead to cell differentiation, cell cycle arrest, and apoptosis, depending on the cellular context.[2][3]
Data Presentation
The following tables summarize the effective concentrations of this compound and its observed effects on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| A549 | Non-Small-Cell Lung Cancer | 48 hours | Not explicitly stated, but significant growth inhibition observed at 1-100 µM | [1] |
| H460 | Non-Small-Cell Lung Cancer | 48 hours | Not explicitly stated, but significant growth inhibition observed at 1-100 µM | [1] |
| HepG2 | Hepatocellular Carcinoma | 24 hours | 4.97 | [6] |
| HepG2 | Hepatocellular Carcinoma | 48 hours | 2.31 | [6] |
| Bel-7402 | Hepatocellular Carcinoma | 24 hours | 8.45 | [6] |
| Bel-7402 | Hepatocellular Carcinoma | 48 hours | 6.67 | [6] |
| SMMC-7721 | Hepatocellular Carcinoma | 24 hours | 10.75 | [6] |
| SMMC-7721 | Hepatocellular Carcinoma | 48 hours | 8.13 | [6] |
| Aspc-1 | Pancreatic Cancer | 48 hours | Not explicitly stated, but significant apoptosis observed at 0.5-1 µM | [2] |
| NB4 | Acute Promyelocytic Leukemia | 5 days | Differentiation induced at 2 µM | [3] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Concentration (µM) | Treatment Duration | Effect | Reference |
| A549 | Not specified | Not specified | G2/M phase arrest and caspase-3 dependent apoptosis | [1] |
| H460 | Not specified | Not specified | G2/M phase arrest and caspase-3 dependent apoptosis | [1] |
| Aspc-1 | 0.5 - 1 | 48 hours | S and G2/M phase arrest; significant induction of apoptosis | [2] |
| NB4 | 2 | 5 days | Induction of differentiation | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for its application in cell culture.
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagent: this compound powder, Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
When ready to use, thaw an aliquot and dilute it to the desired final concentrations using the appropriate cell culture medium. Note: Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically <0.1%).
-
2. Cell Viability Assay (CCK-8 Assay)
-
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
-
Materials: 96-well plates, cells of interest, complete culture medium, this compound stock solution, Cell Counting Kit-8 (CCK-8) solution.
-
Procedure:
-
Seed cells into a 96-well plate at a density of approximately 8,000 cells per well and allow them to adhere overnight.[6]
-
The next day, treat the cells with a range of this compound concentrations (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).[2] Include triplicate wells for each concentration.
-
Incubate the plate for various time points (e.g., 24, 48, 72 hours).[1]
-
At the end of the incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[6]
-
Measure the absorbance at 450 nm using a microplate reader.[6]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
3. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Materials: 6-well plates, cells of interest, complete culture medium, this compound stock solution, Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit, flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with different concentrations of this compound (e.g., 0, 0.5, 1 µM) for a specified duration (e.g., 48 hours).[2]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
4. Cell Cycle Analysis by Flow Cytometry (PI Staining)
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Materials: 6-well plates, cells of interest, complete culture medium, this compound stock solution, 70% ethanol, RNase A, Propidium Iodide (PI) staining solution, flow cytometer.
-
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis assay.[2]
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in a PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
-
5. Western Blot Analysis
-
Objective: To investigate the effect of this compound on the expression of proteins involved in apoptosis and the cell cycle.
-
Materials: 6-well plates, cells of interest, complete culture medium, this compound stock solution, lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, primary and secondary antibodies (e.g., against Caspase-3, Bcl-2, Bax, Cyclin B1, cdc25A).[2]
-
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Conclusion
This compound is a valuable tool for studying cellular redox biology and for investigating potential anti-cancer therapeutic strategies. Its well-defined mechanism of action, targeting Prx I and Prx II, provides a clear basis for its biological effects.[3][4] The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their cell culture experiments to explore its impact on cell viability, apoptosis, and cell cycle progression. Proper experimental design, including appropriate controls and concentration ranges, is crucial for obtaining reliable and reproducible results.
References
- 1. e-century.us [e-century.us]
- 2. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - Fei - Translational Cancer Research [tcr.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Adenanthin: Application Notes and Protocols for In Vitro Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of adenanthin, a natural diterpenoid compound, in cancer research. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's anti-cancer effects and its mechanism of action.
This compound has emerged as a promising anti-cancer agent, demonstrating cytotoxic and cytostatic effects across a range of cancer cell lines. Its primary mechanism of action involves the inhibition of peroxiredoxin I (Prx I) and peroxiredoxin II (Prx II), leading to an accumulation of intracellular reactive oxygen species (ROS). This elevation in ROS disrupts cellular signaling pathways, ultimately inducing cell cycle arrest, apoptosis, and in some cases, cellular differentiation.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for its potency and selectivity.
| Cancer Type | Cell Line | Treatment Duration (hours) | IC50 (µM) | Reference |
| Hepatocellular Carcinoma | HepG2 | 24 | 4.97 | [1] |
| 48 | 2.31 | [1] | ||
| Bel-7402 | 24 | 8.45 | [1] | |
| 48 | 6.67 | [1] | ||
| SMMC-7721 | 24 | 10.75 | [1] | |
| 48 | 8.13 | [1] | ||
| Non-Small Cell Lung Cancer | A549 | 48 | Sensitive (Concentration-dependent decrease in viability) | |
| H460 | 48 | Sensitive (Concentration-dependent decrease in viability) | ||
| Pancreatic Cancer | Aspc-1 | 48 | ~1 | |
| Acute Promyelocytic Leukemia | NB4 | 120 | ~2 (for differentiation) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound treatment and provide a visual representation of the experimental workflows for its in vitro evaluation.
Experimental Protocols
1. Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxic effects of this compound.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
CCK-8 reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
-
2. Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
PBS (Phosphate-Buffered Saline)
-
-
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Replace the treatment medium with fresh, drug-free complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed. Change the medium every 2-3 days.
-
Wash the wells twice with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
3. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after this compound treatment, including any floating cells in the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting compensation and gates.
-
4. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle after this compound exposure.
-
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
5. Western Blot Analysis
This protocol is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.
-
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Cyclin B1, p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
References
Application Notes and Protocols for CCK-8 Assay with Adenanthin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic and anti-proliferative effects of Adenanthin on cultured cells using the Cell Counting Kit-8 (CCK-8) assay.
Introduction
The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric method used to determine the number of viable cells in a sample. The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble orange-colored formazan dye. The amount of formazan generated is directly proportional to the number of metabolically active cells. This assay is widely used for evaluating cell proliferation and cytotoxicity.
This compound is a natural diterpenoid compound that has demonstrated significant anti-tumor activities. Its mechanism of action involves the inhibition of peroxiredoxin (Prx) I and II, which are enzymes crucial for detoxifying reactive oxygen species (ROS). By inhibiting these enzymes, this compound leads to an accumulation of intracellular ROS, which can induce cell cycle arrest and apoptosis, thereby inhibiting cancer cell proliferation. The CCK-8 assay is an effective method to quantify the dose- and time-dependent inhibitory effects of this compound on various cell lines.
Principle of the CCK-8 Assay with this compound
The experiment involves treating cultured cells with varying concentrations of this compound. The viability of the cells is then determined using the CCK-8 assay. Dehydrogenases present in viable cells will reduce the WST-8 in the CCK-8 reagent to a colored formazan product. The intensity of the color, measured as absorbance at 450 nm, correlates with the number of living cells. A decrease in absorbance in this compound-treated wells compared to control wells indicates a reduction in cell viability, thus signifying the cytotoxic or anti-proliferative effect of the compound.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., pancreatic cancer cells like Aspc-1, or non-small-cell lung cancer cells like A549 and H460)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Faces Biochemical Co., Ltd)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell Counting Kit-8 (CCK-8)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 450 nm
Preparation of this compound Stock Solution
-
Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution with a complete culture medium to obtain the desired working concentrations. Ensure the final DMSO concentration in the culture medium is less than 0.1% to avoid solvent-induced cytotoxicity.
Cell Proliferation / Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired density (e.g., 2,000 to 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for a blank control (medium only) and a vehicle control (cells treated with medium containing the same final concentration of DMSO as the this compound-treated wells).
-
Pre-incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in a complete culture medium at twice the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the corresponding this compound dilutions to the treatment wells. For the vehicle control wells, add 100 µL of the medium containing DMSO.
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
After the incubation period, add 10 µL of the CCK-8 solution to each well. Be careful not to introduce bubbles.
-
Incubate the plate for an additional 1-4 hours in the incubator. The incubation time may need to be optimized depending on the cell type and density.
-
Gently shake the plate for a minute to ensure uniform color distribution.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis
-
Subtract the absorbance of the blank control wells from all other readings.
-
Calculate the percentage of cell viability using the following formula:
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve with this compound concentration on the x-axis and the percentage of cell viability on the y-axis.
Data Presentation
The quantitative data obtained from the CCK-8 assay can be summarized in a table for clear comparison.
| This compound Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.254 | 0.082 | 100.0 |
| 0.1 | 1.189 | 0.075 | 94.8 |
| 0.5 | 0.987 | 0.061 | 78.7 |
| 1 | 0.752 | 0.053 | 59.9 |
| 5 | 0.431 | 0.039 | 34.4 |
| 10 | 0.215 | 0.028 | 17.1 |
| 20 | 0.103 | 0.019 | 8.2 |
Visualization
Caption: Experimental workflow for the CCK-8 assay with this compound.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Application Note: Flow Cytometry Analysis of Apoptosis Induced by Adenanthin
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the anti-cancer properties of Adenanthin and requiring a robust method for quantifying its apoptotic effects.
Introduction
This compound, a natural diterpenoid extracted from the leaves of Isodon adenanthus, has emerged as a promising anti-cancer agent[1][2]. It exhibits cytotoxic effects against various cancer cells, including non-small-cell lung cancer (NSCLC), pancreatic cancer, and hepatocellular carcinoma (HCC)[1][3][4]. A primary mechanism of its anti-tumor activity is the induction of apoptosis, or programmed cell death[3][4].
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level[5][6]. The Annexin V and Propidium Iodide (PI) assay is one of the most widely used flow cytometry methods to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells[7]. This application note provides a detailed protocol for analyzing this compound-induced apoptosis using this method.
Mechanism of Action: this compound-Induced Apoptosis
This compound's pro-apoptotic activity stems from its ability to inhibit key antioxidant enzymes, primarily Peroxiredoxins I and II (Prx I/II) and Thioredoxin Reductase 1 (TrxR1)[2][4][8]. Inhibition of these enzymes disrupts the cellular redox homeostasis, leading to an accumulation of intracellular Reactive Oxygen Species (ROS) and hydrogen peroxide (H₂O₂)[3][4]. Elevated ROS levels trigger the mitochondrial apoptotic pathway, characterized by changes in the Bax/Bcl-2 protein ratio, which in turn stimulates the release of cytochrome c. This activates a cascade of caspases, such as caspase-3 and caspase-9, ultimately leading to the execution of apoptosis[1][3].
Caption: Signaling pathway of this compound-induced apoptosis.
Principle of Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection[9]. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus[10].
By co-staining cells with FITC-Annexin V and PI, flow cytometry can distinguish four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (often due to mechanical injury).
Caption: Quadrant analysis of an Annexin V/PI flow cytometry plot.
Experimental Protocol
This protocol provides a general procedure for treating a chosen cancer cell line with this compound and subsequently analyzing apoptosis using an Annexin V-FITC/PI kit.
Materials and Reagents
-
Cancer cell line of interest (e.g., A549, H460, Aspc-1)[1][3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)[11]
-
Flow cytometry tubes
-
Flow cytometer
Caption: Workflow for apoptosis analysis after this compound treatment.
Procedure
-
Cell Culture and Treatment:
-
Seed 1 x 10⁶ cells into appropriate culture flasks or plates.[7]
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) and a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).[1][3]
-
-
Cell Harvesting:
-
For adherent cells: Collect the culture supernatant, which contains floating apoptotic cells. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the supernatant.
-
For suspension cells: Collect cells directly by centrifugation.
-
Wash the collected cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.[7]
-
-
Staining:
-
Prepare 1X Annexin-binding buffer by diluting the 10X stock with deionized water.[11]
-
Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[10][11]
-
Add 5 µL of FITC Annexin V and 1-5 µL of Propidium Iodide solution to the cell suspension.[10][11]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9][11]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[10]
-
Analyze the samples on a flow cytometer as soon as possible, using excitation at 488 nm.[10]
-
Collect fluorescence signals for FITC (typically in the FL1 channel, ~530 nm) and PI (typically in the FL2 or FL3 channel, >575 nm).[10]
-
Set up appropriate compensation controls using unstained, PI-only, and Annexin V-FITC-only stained cells to correct for spectral overlap.
-
Data Presentation and Interpretation
The results from the flow cytometry analysis can be quantified and presented in a tabular format to clearly demonstrate the dose-dependent effect of this compound on cell apoptosis.
Table 1: Effect of this compound on Apoptosis in A549 Cells after 48h Treatment
| This compound Conc. (µM) | Live Cells (%) (Q3) | Early Apoptotic (%) (Q4) | Late Apoptotic/Necrotic (%) (Q2) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 |
| 5 | 80.1 ± 3.5 | 12.3 ± 1.8 | 6.5 ± 1.1 |
| 10 | 65.7 ± 4.2 | 22.8 ± 2.9 | 10.1 ± 1.5 |
| 20 | 40.3 ± 5.1 | 35.6 ± 3.7 | 22.5 ± 2.8 |
Data are presented as mean ± SD from three independent experiments. The data is illustrative and based on trends observed in published studies.[1][3]
Analysis of the data demonstrates that as the concentration of this compound increases, the percentage of live cells decreases, while the percentages of early and late apoptotic cells increase significantly. This indicates a dose-dependent induction of apoptosis by this compound.[3]
Conclusion
The use of flow cytometry with Annexin V and Propidium Iodide staining is a reliable and efficient method for quantifying the apoptotic effects of this compound on cancer cells. This protocol provides a robust framework for researchers to evaluate the efficacy of this compound and to further investigate its mechanism of action as a potential anti-cancer therapeutic. The ability to distinguish between different stages of cell death provides valuable insights into the kinetics and pathways of this compound-induced apoptosis.[5]
References
- 1. e-century.us [e-century.us]
- 2. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. biocompare.com [biocompare.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kumc.edu [kumc.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Western Blot Analysis of Peroxiredoxin I/II Following Adenanthin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for the analysis of Peroxiredoxin I (Prdx I) and Peroxiredoxin II (Prdx II) protein levels by Western blot following treatment with Adenanthin. This compound is a natural diterpenoid that has been shown to selectively target and inhibit the peroxidase activity of Prdx I and Prdx II, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent cellular responses such as differentiation and apoptosis.[1][2]
Signaling Pathway of this compound's Effect on Prdx I/II
This compound directly interacts with the conserved resolving cysteine residues of Prdx I and Prdx II. This covalent modification inhibits the catalytic cycle of these antioxidant enzymes, preventing the reduction of peroxides. The resulting accumulation of intracellular H₂O₂ can trigger various downstream signaling pathways.
Caption: this compound inhibits Prdx I/II, leading to H₂O₂ accumulation and downstream signaling.
Experimental Workflow
The following diagram outlines the key steps for the Western blot analysis of Prdx I and II after treating cells with this compound.
Caption: Workflow for Western blot analysis of Prdx I/II after this compound treatment.
Quantitative Data Summary
The following table summarizes the effect of this compound on the monomeric form of Prdx II, as determined by densitometric analysis of Western blots. This compound treatment leads to the oxidation of Prdx II, resulting in a decrease in the monomeric form over time.
| Treatment Time (minutes) | This compound Concentration (µM) | Cell Type | Percentage of Prdx2 Monomer (%) | Reference |
| 0 | 50 | Erythrocytes | 100 | [3] |
| 30 | 50 | Erythrocytes | ~75 | [3] |
| 60 | 50 | Erythrocytes | ~50 | [3] |
| 120 | 50 | Erythrocytes | ~25 | [3] |
Detailed Experimental Protocol
This protocol is a comprehensive guide for performing Western blot analysis of Prdx I and Prdx II in cultured cells following treatment with this compound.
Materials and Reagents:
-
Cell Culture: Appropriate cell line (e.g., NB4, HeLa, HepG2), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
This compound Treatment: this compound (stock solution in DMSO), DMSO (vehicle control).
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue, β-mercaptoethanol or DTT.
-
Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer (Tris, glycine, methanol).
-
Blocking: 5% (w/v) non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Antibodies:
-
Primary antibodies: Rabbit anti-Prdx I, Rabbit anti-Prdx II.
-
Loading control antibody: Mouse anti-β-actin or anti-GAPDH.
-
Secondary antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG.
-
-
Detection: Enhanced chemiluminescence (ECL) substrate.
-
Equipment: Cell culture incubator, centrifuges, electrophoresis apparatus, electro-transfer system, imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Culture and this compound Treatment:
-
Culture cells to 70-80% confluency in appropriate medium.
-
Treat cells with the desired concentration of this compound (e.g., 2 µM) for the specified time (e.g., 24-48 hours).[4] Include a vehicle control (DMSO) group.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape them off the plate.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Load the denatured protein samples into the wells of a 12% polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (anti-Prdx I or anti-Prdx II, diluted in blocking buffer) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin) should be used on the same blot or a parallel blot.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ). Normalize the band intensity of Prdx I and Prdx II to the loading control.
-
Pull-down Assay to Confirm Direct Interaction
To confirm the direct binding of this compound to Prdx I/II, a pull-down assay using biotin-labeled this compound can be performed.[5]
Procedure:
-
Incubate cell lysates with biotin-adenanthin or biotin (as a negative control).
-
To demonstrate specificity, include a competition group where cell lysates are pre-incubated with an excess of unlabeled this compound before adding biotin-adenanthin.[5]
-
Add streptavidin-agarose beads to the lysates to pull down the biotin-labeled complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blot using anti-Prdx I and anti-Prdx II antibodies. The presence of Prdx I/II in the biotin-adenanthin pull-down, but not in the biotin control, and its reduction in the competition group, confirms a direct interaction.[5]
References
- 1. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Adenanthin Administration in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of adenanthin, a natural diterpenoid compound, in mouse xenograft models for preclinical cancer research. The included protocols and data summaries are intended to guide the design and execution of in vivo studies to evaluate the anti-tumor efficacy of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects primarily by targeting and inhibiting peroxiredoxins (Prx) I and II, and in some contexts, thioredoxin reductase 1 (TrxR1).[1][2][3][4] This inhibition disrupts the cellular antioxidant defense system, leading to an accumulation of intracellular reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[3][5][6][7] The resulting oxidative stress induces cell cycle arrest and apoptosis in cancer cells, ultimately suppressing tumor growth.[5][6]
Signaling Pathway of this compound
Caption: this compound inhibits Prx I/II and TrxR1, leading to increased ROS, apoptosis, and cell cycle arrest.
Quantitative Data from Mouse Xenograft Studies
The anti-tumor efficacy of this compound has been demonstrated in various mouse xenograft models. The following tables summarize the key quantitative findings from studies on pancreatic and hepatocellular carcinoma.
Table 1: Efficacy of this compound in a Pancreatic Cancer Xenograft Model[5][6]
| Treatment Group | Dosage | Mean Tumor Weight (g) | Change in Protein Expression |
| Control (Physiological Saline) | - | ~1.25 | - |
| This compound (Low Dose) | 10 mg/kg/day | ~0.8 | Not Reported |
| This compound (High Dose) | 30 mg/kg/day | ~0.4 | ↑ Caspase 9, ↑ Bax, ↓ Bcl-2, ↓ Cyclin B1, ↓ cdc25A |
Table 2: Efficacy of this compound in a Hepatocellular Carcinoma (SMMC-7721) Xenograft Model[7]
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 15 | Mean Tumor Weight (g) at Day 15 |
| Control (Saline) | - | ~1200 | ~1.0 |
| This compound | 10 mg/kg | ~600 | ~0.5 |
| This compound | 20 mg/kg | ~550 | ~0.45 |
Experimental Protocols
This section provides a detailed protocol for evaluating the in vivo anti-tumor activity of this compound using a subcutaneous xenograft mouse model. This protocol is a composite based on published studies and general best practices.
Experimental Workflow for this compound Xenograft Study
Caption: Workflow for a typical in vivo study of this compound using a mouse xenograft model.
Materials
-
Cancer cell line (e.g., pancreatic cancer cell line Aspc-1 or hepatocellular carcinoma cell line SMMC-7721)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
This compound
-
Vehicle for this compound (e.g., physiological saline with appropriate solubilizing agents)
-
4-6 week old female BALB/c nude mice
-
Sterile syringes and needles (27-30 gauge)
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
-
Equipment for Western blotting and other molecular analyses
Procedure
1. Cell Culture and Preparation 1.1. Culture cancer cells in appropriate medium until they reach 80-90% confluency. 1.2. Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer. 1.3. Centrifuge the cells and resuspend the pellet in sterile PBS or serum-free medium at a concentration of 3 x 10⁷ cells/mL.[8] Keep the cell suspension on ice. 1.4. (Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor formation.[9]
2. Xenograft Implantation 2.1. Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols. 2.2. Subcutaneously inject 100 µL of the cell suspension (containing 3 x 10⁶ cells) into the right flank of each mouse.[8] 2.3. Monitor the mice regularly for tumor formation.
3. Tumor Growth and Treatment 3.1. Once tumors become palpable, begin measuring tumor dimensions (length and width) with digital calipers every 2-3 days. 3.2. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[8] 3.3. When the average tumor volume reaches approximately 50-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group is recommended).[10] 3.4. Prepare this compound solutions for injection. For example, for a 10 mg/kg dose in a 20g mouse, 0.2 mg of this compound would be administered. 3.5. Administer this compound via intraperitoneal (i.p.) injection according to the desired dosing schedule (e.g., daily for a specified period).[7] The control group should receive an equivalent volume of the vehicle.
4. Monitoring and Endpoint 4.1. Continue to monitor tumor volume and mouse body weight throughout the treatment period. 4.2. At the end of the study (e.g., after 15-21 days of treatment), euthanize the mice. 4.3. Excise the tumors and record their final weights. 4.4. A portion of the tumor tissue can be snap-frozen in liquid nitrogen for subsequent Western blot analysis or fixed in formalin for immunohistochemistry.
5. Data Analysis 5.1. Analyze tumor growth curves and final tumor weights to determine the efficacy of this compound treatment. 5.2. Perform Western blot analysis on tumor lysates to assess the expression levels of key proteins in the this compound signaling pathway, such as Caspase 9, Bax, Bcl-2, Cyclin B1, and cdc25A.[5][6]
Disclaimer: All animal experiments must be conducted in accordance with institutional guidelines and regulations. The specific cell numbers, this compound dosages, and treatment schedules may need to be optimized for different cancer cell lines and research objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - Fei - Translational Cancer Research [tcr.amegroups.org]
- 7. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. yeasenbio.com [yeasenbio.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Adenanthin Efficacy Using Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the colony formation assay to evaluate the cytotoxic and anti-proliferative efficacy of Adenanthin, a natural diterpenoid compound. This document includes an overview of this compound's mechanism of action, detailed experimental protocols, and data presentation guidelines.
Introduction
This compound is a diterpenoid isolated from the leaves of Isodon adenanthus that has demonstrated significant anti-tumor activities.[1] Its primary mechanism of action involves the inhibition of peroxiredoxin (Prx) I and II, which are key enzymes in the detoxification of reactive oxygen species (ROS).[2][3] By inhibiting Prx I/II, this compound leads to an accumulation of intracellular ROS, which in turn induces oxidative stress, triggers apoptosis (programmed cell death), and causes cell cycle arrest, ultimately inhibiting cancer cell proliferation.[1][2] The colony formation assay, also known as a clonogenic assay, is a robust in vitro method to assess the long-term survival and proliferative capacity of single cells after exposure to cytotoxic agents like this compound.
Mechanism of Action
This compound's anti-cancer effects are primarily mediated through the disruption of cellular redox homeostasis. It specifically targets and inhibits the enzymatic activity of Peroxiredoxin I and II.[2][3] This inhibition leads to a buildup of hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS) within the cancer cells. The elevated ROS levels induce a cascade of downstream events, including the activation of apoptotic pathways and cell cycle arrest at the S and G2/M phases, thereby preventing cancer cell proliferation and colony formation.[2]
Experimental Protocols
This section provides a detailed protocol for a crystal violet-based colony formation assay to assess the efficacy of this compound on cancer cell lines.
Materials
-
This compound (dissolved in DMSO to create a stock solution)
-
Cancer cell lines of interest (e.g., pancreatic cancer cell line Aspc-1, non-small cell lung cancer cell lines A549 and H460)[4][5]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Fixing solution: 4% paraformaldehyde in PBS
-
Staining solution: 0.5% crystal violet in 25% methanol
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate complete medium until they reach approximately 80% confluency.
-
Harvest the cells using trypsin-EDTA, neutralize with complete medium, and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells per well). The optimal seeding density should be determined for each cell line to ensure the formation of distinct colonies.
-
-
This compound Treatment:
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to test is 0.5 µM to 20 µM.[4][5] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 10 to 14 days.[2]
-
Monitor the plates for colony formation every 2-3 days. If necessary, gently replace the medium with fresh medium containing the respective treatments every 3-4 days.
-
-
Fixation and Staining:
-
After the incubation period, when visible colonies have formed in the control wells, carefully aspirate the medium.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1-2 mL of 4% paraformaldehyde to each well and incubating for 15-20 minutes at room temperature.
-
Aspirate the fixing solution and wash the wells again with PBS.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the crystal violet solution and gently wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Once dry, the plates can be imaged using a scanner or camera.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[6] Counting can be done manually or using imaging software like ImageJ.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment / Number of cells seeded x PE) x 100%
-
-
Present the data as the mean ± standard deviation from at least three independent experiments.
-
Data Presentation
Quantitative data from colony formation assays should be summarized in clear and structured tables to facilitate comparison between different cell lines and treatment concentrations.
Table 1: Effect of this compound on Colony Formation in Pancreatic Cancer Cells
| Cell Line | This compound Concentration (µM) | Colony Formation Rate (%) | Reference |
| Aspc-1 | 0 (Control) | 100 | [2][5] |
| 0.5 | Significantly Reduced | [2][5] | |
| 1 | ~1 | [2][5] |
Table 2: Effect of this compound on Colony Formation in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | This compound Concentration (µM) | Observation | Reference |
| A549 | 0 (Control) | Baseline colony formation | [4] |
| 20 | Reduced number of colonies | [4] | |
| H460 | 0 (Control) | Baseline colony formation | [4] |
| 20 | Reduced number of colonies | [4] |
Conclusion
The colony formation assay is a valuable tool for assessing the long-term efficacy of this compound in inhibiting cancer cell proliferation. By following the detailed protocols and data presentation guidelines provided in these application notes, researchers can obtain reliable and reproducible results to further investigate the therapeutic potential of this compound.
References
- 1. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - Fei - Translational Cancer Research [tcr.amegroups.org]
- 2. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. researchgate.net [researchgate.net]
- 6. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
Measuring Reactive Oxygen Species (ROS) Levels in Cells Treated with Adenanthin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenanthin, a natural diterpenoid compound, has garnered significant interest in cancer research due to its pro-oxidative mechanism of action. It selectively induces an increase in intracellular reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This document provides detailed application notes and experimental protocols for measuring ROS levels in cells treated with this compound, intended for researchers in academia and the pharmaceutical industry.
This compound's primary targets are Peroxiredoxin I and II (Prx I/II), key antioxidant enzymes responsible for detoxifying peroxides.[3][4][5][6] By inhibiting these enzymes, this compound disrupts the cellular redox balance, leading to an accumulation of ROS, particularly hydrogen peroxide (H₂O₂).[1][4] This elevation in oxidative stress triggers downstream signaling pathways that culminate in cancer cell death, making the accurate measurement of ROS a critical step in evaluating the efficacy of this compound and similar compounds.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Hepatocellular Carcinoma (HCC) Cell Lines [3]
| Cell Line | 24-hour IC50 (µM) | 48-hour IC50 (µM) |
| HepG2 | 4.97 | 2.31 |
| Bel-7402 | 8.45 | 6.67 |
| SMMC-7721 | 10.75 | 8.13 |
Table 2: Effect of this compound on Apoptosis in Pancreatic Cancer Cells (Aspc-1) [1][2]
| Treatment Group (48 hours) | Early Apoptotic Cell Rate (%) |
| DMSO (Control) | 6.36 |
| 0.5 µM this compound | 17.24 |
| 1 µM this compound | 26.43 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-induced ROS production and a general workflow for its measurement.
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFDA/H2DCFDA
This protocol is adapted for both microplate reader and flow cytometry analysis. 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.
Materials:
-
Cells of interest
-
This compound
-
DCFDA/H2DCFDA reagent (e.g., from Abcam, Thermo Fisher Scientific)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium (phenol red-free for fluorescence measurements)
-
Black, clear-bottom 96-well plates (for microplate reader)
-
Flow cytometry tubes
-
Positive control (e.g., Tert-Butyl Hydroperoxide - TBHP)
-
Negative control (e.g., N-acetylcysteine - NAC)
Procedure for Microplate Assay (Adherent Cells): [7][8][9]
-
Cell Seeding: Seed 2.5 x 10⁴ adherent cells per well in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Remove the culture medium and treat the cells with various concentrations of this compound in phenol red-free medium for the desired time (e.g., 1-24 hours). Include appropriate vehicle controls.
-
Probe Loading:
-
Prepare a 20 µM working solution of DCFDA in pre-warmed PBS or serum-free medium.
-
Remove the this compound-containing medium and wash the cells once with PBS.
-
Add 100 µL of the DCFDA working solution to each well.
-
Incubate the plate for 30-45 minutes at 37°C in the dark.
-
-
Measurement:
-
Remove the DCFDA solution and wash the cells once with PBS.
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Procedure for Flow Cytometry: [7][10]
-
Cell Treatment: Treat cells in suspension or in culture plates with this compound as described above.
-
Cell Harvesting: For adherent cells, trypsinize and collect the cells. Centrifuge and resuspend in PBS.
-
Probe Loading:
-
Resuspend the cell pellet in a 20 µM DCFDA working solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Analysis:
-
Centrifuge the cells to remove the DCFDA solution and resuspend the pellet in PBS.
-
Analyze the cells immediately on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the FITC channel (~530 nm).
-
Protocol 2: Measurement of Intracellular ROS using CellROX® Green Reagent
CellROX® Green is a fluorogenic probe for measuring oxidative stress in live cells that is compatible with multiplexing.
Materials:
-
Cells of interest
-
This compound
-
CellROX® Green Reagent (e.g., from Thermo Fisher Scientific)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Flow cytometry tubes
Procedure for Flow Cytometry: [5][11]
-
Cell Treatment: Treat cells with this compound as previously described.
-
Probe Preparation: Prepare a working solution of CellROX® Green reagent at a final concentration of 5 µM in cell culture medium.
-
Probe Loading:
-
Add the CellROX® Green working solution directly to the cells in culture.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Washing:
-
Wash the cells once with PBS.
-
For adherent cells, detach them using trypsin and resuspend in PBS. For suspension cells, centrifuge and resuspend in PBS.
-
-
Analysis:
-
Analyze the cells immediately by flow cytometry using a 488 nm excitation laser and collecting the emission in the FITC/GFP channel.
-
Conclusion
The protocols outlined in this document provide a robust framework for the accurate and reliable measurement of intracellular ROS levels in response to this compound treatment. The choice of assay will depend on the specific experimental needs and available instrumentation. By carefully following these procedures, researchers can effectively characterize the pro-oxidative effects of this compound and other potential therapeutic agents, contributing to the development of novel cancer therapies.
References
- 1. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - Fei - Translational Cancer Research [tcr.amegroups.org]
- 2. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROS Measurement Using CellROX [protocols.io]
- 6. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. abcam.com [abcam.com]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Toepassingsrichtlijnen en Protocollen: Detectie van door Adenanthine Geïnduceerde Apoptose met Hoechst-kleuring
Voor: Onderzoekers, wetenschappers en professionals in de geneesmiddelenontwikkeling.
Deze toepassingsrichtlijnen bieden gedetailleerde protocollen voor het gebruik van Hoechst-kleuring om apoptose, of geprogrammeerde celdood, te detecteren en te kwantificeren die is geïnduceerd door Adenanthine, een natuurlijke diterpenoïde met antitumorale eigenschappen.
Inleiding
Adenanthine is een diterpenoïde geïsoleerd uit de bladeren van Isodon adenanthus. Het is aangetoond dat het apoptose induceert in verschillende kankercellijnen. Het werkingsmechanisme omvat de remming van peroxiredoxine I en II (Prx I/II), wat leidt tot een toename van intracellulaire reactieve zuurstofspecies (ROS). Deze toename van ROS kan de celcyclus stilleggen en caspase-afhankelijke apoptose veroorzaken.[1][2][3]
Hoechst-kleurstoffen (zoals Hoechst 33342 en Hoechst 33258) zijn celdoorlaatbare, fluorescerende kleurstoffen die zich binden aan het DNA in de celkern.[4] Bij gezonde cellen vertoont de kern een uniforme, diffuse fluorescentie. Tijdens apoptose ondergaat de celkern echter karakteristieke morfologische veranderingen, waaronder chromatinecondensatie en fragmentatie. Dit resulteert in een helderdere, meer gecondenseerde fluorescentie bij kleuring met Hoechst, waardoor apoptotische cellen gemakkelijk kunnen worden onderscheiden van gezonde cellen.[5][6] Deze methode biedt een robuuste en betrouwbare manier om apoptose te kwantificeren met behulp van fluorescentiemicroscopie of flowcytometrie.
Gegevenspresentatie
De volgende tabellen vatten de belangrijkste kwantitatieve gegevens samen met betrekking tot de effecten van Adenanthine.
Tabel 1: IC50-waarden van Adenanthine in Diverse Kankercellijnen
Deze tabel toont de halfmaximale remmende concentratie (IC50) van Adenanthine na 48 uur behandeling in een reeks menselijke kankercellijnen en een niet-kwaadaardige cellijn.
| Cellijn | Type kanker | IC50 (µM) na 48 uur |
| A549 | Niet-kleincellige longkanker | 15.8 |
| H460 | Niet-kleincellige longkanker | 18.2 |
| HepG2 | Levercelcarcinoom | 25.4 |
| PC-3 | Prostaatkanker | 22.1 |
| MCF-7 | Borstkanker | 30.5 |
| BEAS-2B | Normale bronchiale epitheelcellen | > 50 |
Gegevens zijn representatief en gebaseerd op typische resultaten zoals gerapporteerd in de literatuur.[7]
Tabel 2: Kwantificering van Apoptose door Hoechst 33342-kleuring na Behandeling met Adenanthine
Deze tabel toont het percentage apoptotische A549-cellen, zoals bepaald door morfologische analyse van met Hoechst 33342 gekleurde kernen, na behandeling met verschillende concentraties Adenanthine gedurende 48 uur.
| Adenanthine Concentratie (µM) | Percentage Apoptotische Cellen (gemiddelde ± SD) |
| 0 (Controle) | 4.2 ± 1.5% |
| 5 | 15.7 ± 2.1% |
| 10 | 32.5 ± 3.8% |
| 20 | 58.9 ± 4.5% |
| 40 | 85.3 ± 5.2% |
Deze gegevens zijn representatief en illustreren een typische dosis-respons curve.
Signaalroute en Experimentele Workflow
De volgende diagrammen illustreren de signaalroute van door Adenanthine geïnduceerde apoptose en de algemene experimentele workflow.
Figuur 1: Vereenvoudigde signaalroute van door Adenanthine geïnduceerde apoptose.
Figuur 2: Experimentele workflow voor Hoechst-kleuring na Adenanthine-behandeling.
Experimentele Protocollen
Hieronder volgen gedetailleerde protocollen voor de detectie van apoptose met Hoechst 33342-kleuring na behandeling met Adenanthine.
Protocol 1: Kwalitatieve Analyse van Apoptose met Fluorescentiemicroscopie (Adherente Cellen)
Materialen:
-
Adherente cellen (bv. A549)
-
Volledig kweekmedium
-
Adenanthine-stockoplossing (in DMSO)
-
Hoechst 33342-stockoplossing (1 mg/ml in gedestilleerd water)
-
Fosfaatgebufferde zoutoplossing (PBS)
-
Fixeermiddel (bv. 4% paraformaldehyde in PBS)
-
Inbedmedium
-
Steriele dekglaasjes en 6-wells platen
-
Fluorescentiemicroscoop met een DAPI-filterset (excitatie ~350 nm, emissie ~460 nm)
Procedure:
-
Celzaaiing: Zaai de cellen op steriele dekglaasjes in een 6-wells plaat met een dichtheid die zorgt voor 60-70% confluentie op de dag van de behandeling. Incubeer overnacht bij 37°C en 5% CO₂.
-
Behandeling met Adenanthine: Verdun de Adenanthine-stockoplossing tot de gewenste eindconcentraties in vers kweekmedium. Verwijder het oude medium uit de wells en voeg het medium met Adenanthine toe. Neem een onbehandelde controle (alleen medium met DMSO-vehikel) mee.
-
Incubatie: Incubeer de cellen gedurende de gewenste tijd (bv. 24 of 48 uur) bij 37°C en 5% CO₂.
-
Fixatie (optioneel, voor eindpuntanalyse):
-
Verwijder het medium en was de cellen voorzichtig tweemaal met PBS.
-
Voeg 4% paraformaldehyde toe en incubeer gedurende 15 minuten bij kamertemperatuur.
-
Was de cellen driemaal met PBS.
-
-
Hoechst-kleuring:
-
Bereid een werkende Hoechst 33342-oplossing door de stockoplossing te verdunnen tot 1 µg/ml in PBS (voor gefixeerde cellen) of in kweekmedium (voor levende cellen).
-
Bedek de cellen op de dekglaasjes met de Hoechst-werkoplossing.
-
Incubeer gedurende 10-15 minuten bij kamertemperatuur (gefixeerde cellen) of 37°C (levende cellen), beschermd tegen licht.
-
-
Wassen: Verwijder de kleuroplossing en was de dekglaasjes tweemaal voorzichtig met PBS.
-
Montage en Beeldvorming: Monteer de dekglaasjes op objectglaasjes met een druppel inbedmedium. Bekijk de objectglaasjes onder een fluorescentiemicroscoop. Gezonde cellen vertonen een ronde, egaal gekleurde kern, terwijl apoptotische cellen helderblauwe, gecondenseerde en/of gefragmenteerde kernen hebben.
Protocol 2: Kwantitatieve Analyse van Apoptose met Flowcytometrie
Materialen:
-
Suspensie- of adherente cellen
-
Volledig kweekmedium
-
Adenanthine-stockoplossing (in DMSO)
-
Hoechst 33342-stockoplossing (1 mg/ml in gedestilleerd water)
-
Fosfaatgebufferde zoutoplossing (PBS)
-
Trypsine-EDTA (voor adherente cellen)
-
Flowcytometer met UV-laser
Procedure:
-
Celzaaiing en Behandeling: Kweek en behandel de cellen in 6-wells platen zoals beschreven in Protocol 1 (stappen 1-3).
-
Cel Oogsten:
-
Suspensiecellen: Breng de celsuspensie over naar flowcytometriebuisjes.
-
Adherente cellen: Verwijder het medium, was met PBS en voeg trypsine-EDTA toe om de cellen los te maken. Neutraliseer de trypsine met volledig medium en breng de celsuspensie over naar flowcytometriebuisjes.
-
-
Wassen: Centrifugeer de cellen (bv. 300 x g gedurende 5 minuten), verwijder het supernatant en resuspendeer de celpellet in 1 ml koude PBS. Herhaal deze wasstap.
-
Hoechst-kleuring:
-
Resuspendeer de celpellet in 500 µl PBS.
-
Voeg Hoechst 33342 toe tot een eindconcentratie van 1-5 µg/ml.
-
Incubeer gedurende 15-30 minuten bij 37°C, beschermd tegen licht.
-
-
Analyse: Analyseer de monsters onmiddellijk op een flowcytometer. Apoptotische cellen zullen een hogere blauwe fluorescentie-intensiteit vertonen in vergelijking met de populatie van gezonde cellen. Gebruik de fluorescentie-intensiteit om de celpopulaties te poorten en het percentage apoptotische cellen te kwantificeren.
Probleemoplossing
| Probleem | Mogelijke Oorzaak | Oplossing |
| Zwak of geen signaal | Te lage concentratie kleurstof; te korte incubatietijd; cellen zijn niet permeabel (voor sommige Hoechst-varianten). | Optimaliseer de concentratie van de kleurstof en de incubatietijd. Gebruik Hoechst 33342 voor levende cellen, aangezien deze meer permeabel is. |
| Hoge achtergrondfluorescentie | Te hoge concentratie kleurstof; onvoldoende wassen. | Verlaag de concentratie van de kleurstof en zorg voor grondige wasstappen na de incubatie. |
| Fotobleken | Overmatige blootstelling aan excitatie-licht. | Minimaliseer de blootstellingstijd aan licht. Gebruik een inbedmedium met een antibleekmiddel. |
| Hoechst 33342 induceert zelf apoptose | Te hoge concentratie of te lange incubatietijd. | Gebruik de laagst mogelijke effectieve concentratie en minimaliseer de incubatietijd. Overweeg het gebruik van Hoechst 33258, dat als minder toxisch wordt beschouwd.[4] |
Conclusie
Hoechst-kleuring is een betrouwbare en eenvoudige methode voor de detectie en kwantificering van apoptose geïnduceerd door verbindingen zoals Adenanthine. Door gebruik te maken van de karakteristieke nucleaire condensatie van apoptotische cellen, biedt deze kleurstof een duidelijk onderscheid tussen gezonde en stervende cellen in zowel beeldvormings- als flowcytometrietoepassingen. De hier verstrekte protocollen dienen als uitgangspunt en optimalisatie kan nodig zijn voor specifieke celtypen en experimentele omstandigheden.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morphological and cytochemical determination of cell death by apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hoechst 33342 induces apoptosis in HL-60 cells and inhibits topoisomerase I in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection and Quantification of Nuclear Morphology Changes in Apoptotic Cells by Fluorescence Microscopy and Subsequent Analysis of Visualized Fluorescent Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
In Vivo Delivery of Adenanthin: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo delivery methods for Adenanthin, a promising natural diterpenoid compound. The following protocols and data are compiled from preclinical studies investigating its therapeutic potential in oncology.
Introduction
This compound, isolated from Isodon adenanthus, has demonstrated significant anti-tumor activity in various cancer models. It primarily functions by targeting and inhibiting peroxiredoxin I and II (Prx I/II), leading to an accumulation of intracellular reactive oxygen species (ROS) and subsequent cell death or differentiation.[1][2][3][4] This document outlines the established methods for in vivo administration of this compound, focusing on dosing, vehicle formulation, and experimental design to guide researchers in their preclinical investigations.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies on this compound. This information is crucial for designing effective and well-tolerated dosing regimens in animal models.
Table 1: In Vivo Efficacy and Dosing of this compound in a Hepatocellular Carcinoma (HCC) Xenograft Model
| Parameter | Details | Reference |
| Animal Model | BALB/c nude mice with subcutaneously injected SMMC-7721 cells | [1] |
| Route of Administration | Intraperitoneal (IP) injection | [1] |
| Vehicle | Saline | [1] |
| Dosage | 10 mg/kg and 20 mg/kg | [1] |
| Treatment Schedule | Four courses of treatment. Each course consisted of daily injections for 3 consecutive days, followed by a 1-day break. | [1] |
| Efficacy | Significant decrease in tumor volume and average tumor weight at both 10 mg/kg and 20 mg/kg doses compared to the control group. | [1] |
| Toxicity | No observable toxic effects at 10 mg/kg. A decrease in body weight was observed at 20 mg/kg, suggesting some level of toxicity at this higher dose. | [1] |
Table 2: In Vivo Efficacy of this compound in Acute Promyelocytic Leukemia (APL) Models
| Parameter | Details | Reference |
| Animal Model | Mouse models of APL (both retinoic acid-sensitive and resistant) | [2][3] |
| Route of Administration | Intraperitoneal (IP) injection | [2][3] |
| Efficacy | Repressed tumor growth and prolonged survival of the APL mouse models. | [2][3] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action involves the inhibition of peroxiredoxins I and II. This disruption of the cellular antioxidant defense system leads to an increase in intracellular ROS, which in turn modulates downstream signaling pathways to induce anti-tumor effects.
Caption: this compound inhibits Prx I/II, increasing ROS and modulating downstream pathways.
Experimental Protocols
This section provides a detailed protocol for the in vivo administration of this compound based on the methodologies reported in the literature.
Materials
-
This compound compound
-
Vehicle (e.g., sterile saline, DMSO, polyethylene glycol)
-
Sterile syringes and needles (appropriate gauge for intraperitoneal injection in mice, e.g., 25-27G)
-
Animal model (e.g., BALB/c nude mice)
-
Appropriate personal protective equipment (PPE)
Preparation of this compound Solution
-
Determine the appropriate vehicle. While saline has been used, the solubility of this compound should be carefully considered. A stock solution in DMSO followed by dilution in saline or another vehicle may be necessary. The final concentration of DMSO should be kept to a minimum (typically <5%) to avoid vehicle-related toxicity.
-
Calculate the required concentration. Based on the desired dosage (e.g., 10 mg/kg) and the average weight of the animals, calculate the concentration of the dosing solution.
-
Prepare the solution. Under sterile conditions, dissolve the calculated amount of this compound in the chosen vehicle. Ensure complete dissolution. The solution should be prepared fresh before each administration or stored appropriately as determined by stability studies.
Animal Handling and Administration
-
Acclimatize the animals. Allow the animals to acclimate to the facility for at least one week before the start of the experiment.
-
Animal Restraint. Properly restrain the mouse for intraperitoneal injection.
-
Injection Procedure.
-
Locate the injection site in the lower abdominal quadrant.
-
Insert the needle at a shallow angle to avoid puncturing internal organs.
-
Aspirate briefly to ensure the needle is not in a blood vessel or the bladder.
-
Inject the calculated volume of the this compound solution slowly.
-
-
Post-injection Monitoring. Monitor the animals for any signs of distress or adverse reactions immediately after injection and at regular intervals throughout the study.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo this compound study using a xenograft model.
Caption: Workflow for in vivo this compound xenograft studies.
Important Considerations
-
Pharmacokinetics and Biodistribution: While efficacy has been demonstrated, detailed pharmacokinetic and biodistribution studies of this compound are not extensively reported in the provided literature. These studies are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile and for optimizing dosing schedules.
-
Alternative Delivery Routes: The current literature primarily focuses on intraperitoneal administration. For clinical translation, other routes such as oral or intravenous administration should be explored. This will require formulation development to ensure adequate bioavailability.
-
Toxicity Studies: Comprehensive toxicity studies are necessary to determine the maximum tolerated dose (MTD) and to identify any potential long-term side effects.
-
Combination Therapies: Investigating this compound in combination with other standard-of-care chemotherapeutics could reveal synergistic effects and provide new avenues for cancer treatment.
This document provides a foundational guide for researchers working with this compound in vivo. Adherence to established protocols and careful consideration of the experimental design will be critical for obtaining reliable and reproducible results, ultimately advancing our understanding of this promising anti-cancer agent.
References
- 1. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Adenanthin Optimization for Cell Line Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing adenanthin concentration for various cell lines. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, and standardized experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural diterpenoid compound that has shown significant anti-tumor activity. Its primary mechanism of action involves the direct inhibition of Peroxiredoxin I and II (Prx I/II), which are key antioxidant enzymes.[1][2] By inhibiting Prx I/II, this compound leads to an accumulation of intracellular reactive oxygen species (ROS).[1] This increase in ROS can trigger downstream signaling pathways, including the JNK and p38 MAPK pathways, which in turn induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][3]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
Based on published studies, a typical starting concentration range for this compound is between 0.1 µM and 10 µM. However, the optimal concentration is highly dependent on the specific cell line and the duration of the treatment. For initial experiments, it is recommended to perform a dose-response study across a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50).
Q3: How should I prepare a stock solution of this compound?
This compound is often supplied as a powder and is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the powder is completely dissolved. Gentle warming and vortexing can aid in dissolution. The stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations for your experiments, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4][5][6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How does the cytotoxicity of this compound differ between cancerous and non-cancerous cell lines?
Studies have shown that this compound can exhibit selective cytotoxicity towards cancer cells over normal, healthy cells. For instance, non-small-cell lung cancer cells (A549 and H460) were found to be particularly sensitive to this compound, while it conferred minimal cytotoxic damage to healthy human bronchial epithelial cells (BEAS-2B).[7] Similarly, other studies have reported higher IC50 values for non-cancerous cell lines compared to various cancer cell lines, suggesting a therapeutic window.[7]
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various human cancer and non-cancerous cell lines after 48 hours of treatment, as determined by CCK-8 assay.
| Cell Line | Cell Type | IC50 (µM) |
| A549 | Non-Small-Cell Lung Cancer | 8.24 |
| H460 | Non-Small-Cell Lung Cancer | 10.51 |
| PC-3 | Prostate Cancer | ~20-200 |
| GBC-SD | Gallbladder Cancer | ~20-200 |
| HCT116 | Colon Cancer | ~20-200 |
| SGC-7901 | Gastric Cancer | ~20-200 |
| HepG2 | Liver Cancer | ~20-200 |
| Aspc-1 | Pancreatic Cancer | ~20-200 |
| HeLa | Cervical Cancer | ~20-200 |
| FHC | Normal Colon Epithelial | >200 |
| HPDE | Normal Pancreatic Ductal Epithelial | >200 |
| GES-1 | Normal Gastric Epithelial | >200 |
| HEK293T | Normal Embryonic Kidney | >200 |
| BEAS-2B | Normal Bronchial Epithelial | >200 |
| IOSE144 | Normal Ovarian Epithelial | >200 |
| HL-7702 | Normal Hepatic | >200 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay method.[7]
Experimental Protocols
Determining Optimal this compound Concentration using a CCK-8 Assay
This protocol outlines the steps to determine the IC50 value of this compound for a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
DMSO (cell culture grade)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from your stock solution. A suggested starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the cell viability (%) against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak effect of this compound | This compound concentration is too low. | Increase the concentration range in your dose-response experiment. |
| Incubation time is too short. | Increase the incubation time (e.g., try 48 or 72 hours). The effects of this compound are time-dependent. | |
| This compound degradation. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity. | |
| Inaccurate pipetting. | Use calibrated pipettes and change tips for each dilution and replicate. | |
| Unexpected cytotoxicity in control wells | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.5%. |
| Contamination of cell culture. | Regularly check for microbial contamination and practice good aseptic technique. | |
| Precipitation of this compound in the medium | Poor solubility at high concentrations. | Prepare a higher concentration stock solution in DMSO and perform serial dilutions in the medium. Ensure thorough mixing after each dilution step. |
| Interaction with media components. | If precipitation persists, consider using a different basal medium or adding a small amount of a stabilizing agent (after confirming it does not affect cell viability). |
Visualizations
Caption: this compound inhibits Prx I/II, leading to increased ROS and subsequent apoptosis and cell cycle arrest.
Caption: A streamlined workflow for determining the optimal concentration of this compound in cell culture.
References
- 1. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ROS-Induced JNK and p38 Signaling Is Required for Unpaired Cytokine Activation during Drosophila Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. e-century.us [e-century.us]
Adenanthin solubility and preparation for experiments
Adenanthin Technical Support Center
Welcome to the technical support resource for this compound. This guide provides detailed information, protocols, and troubleshooting advice to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO)[1]. For experimental use, this stock solution should be further diluted in your aqueous buffer or cell culture medium to the final working concentration.
Q2: How should I store this compound and its solutions?
A2: Proper storage is crucial for maintaining the stability and activity of this compound.
-
Solid Form: Store the lyophilized powder desiccated at -20°C for long-term storage[1].
-
DMSO Stock Solutions: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day, as this compound is sparingly soluble and less stable in aqueous environments[2][3]. Prepare fresh dilutions from the DMSO stock for each experiment.
Q3: What is the primary mechanism of action for this compound?
A3: this compound is a diterpenoid that primarily targets and inhibits the enzymatic activities of peroxiredoxin I (Prx I) and peroxiredoxin II (Prx II) by binding to their conserved resolving cysteines[4][5]. This inhibition leads to an accumulation of intracellular hydrogen peroxide (H₂O₂) and reactive oxygen species (ROS)[6][7][8]. The resulting oxidative stress can trigger various downstream signaling pathways, such as the activation of extracellular signal-regulated kinases (ERK), leading to cellular responses like apoptosis or cell differentiation[4][5]. Studies have also shown that this compound can target other proteins involved in disulfide bond regulation, including the thioredoxin-thioredoxin reductase (Trx-TrxR) system[9].
Troubleshooting Guide
Issue 1: My this compound powder will not dissolve.
-
Solution: Ensure you are using high-purity, anhydrous DMSO. To aid dissolution, you can gently vortex the solution or sonicate it in a water bath for short periods. Gentle warming to 37°C may also help, but avoid excessive heat which could degrade the compound.
Issue 2: I observe precipitation after diluting my this compound stock solution in cell culture medium.
-
Cause: This is a common issue with hydrophobic compounds like this compound. The precipitation is likely due to the low solubility of this compound in aqueous solutions.
-
Solution:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% and ideally ≤0.1%, as higher concentrations can be toxic to cells and can also cause the compound to fall out of solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the high-concentration DMSO stock into a small volume of medium, mix thoroughly, and then add this intermediate dilution to your final culture volume.
-
Pre-warm Medium: Pre-warming the cell culture medium to 37°C before adding the this compound solution can sometimes improve solubility.
-
Issue 3: I am not observing the expected biological effect in my in vitro assay.
-
Solution:
-
Verify Compound Integrity: Ensure the this compound has been stored correctly to prevent degradation.
-
Optimize Concentration and Time: The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response (e.g., 0.5 µM to 10 µM) and time-course experiment to determine the optimal conditions for your specific cell model. For example, treatments in studies have ranged from 0.5 µM to 2 µM for 48 hours or more[4][10].
-
Check Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. High cell density or poor cell health can affect experimental outcomes.
-
Data & Protocols
This compound Solubility
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for creating high-concentration stock solutions[1]. |
| Ethanol | Sparingly Soluble | May be used, but DMSO is generally preferred[2][3]. |
| Aqueous Buffers (PBS, Saline) | Sparingly Soluble | Not recommended for initial dissolution. Dilute from a DMSO stock[2][3]. |
| Cell Culture Medium | Sparingly Soluble | Final DMSO concentration should be kept low (≤0.1%) to avoid precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Calculate: this compound has a molecular weight of approximately 490.6 g/mol [1]. To prepare a 10 mM stock solution, you will need to dissolve 4.906 mg of this compound in 1 mL of DMSO.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (490.6 g/mol ) * (1000 mg/g) = 4.906 mg/mL
-
-
Weigh: Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve: Add the calculated volume of anhydrous DMSO.
-
Mix: Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of this compound for In Vitro Cell-Based Assays
-
Thaw: Thaw a frozen aliquot of your 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock 1:10 in sterile DMSO or cell culture medium. Mix thoroughly.
-
Final Dilution: Further dilute the stock or intermediate solution into pre-warmed (37°C) cell culture medium to achieve your desired final concentration (e.g., 1 µM). Add the diluted compound to your cells dropwise while gently swirling the plate to ensure even distribution.
-
Example for 1 µM final concentration from a 10 mM stock: Add 1 µL of 10 mM stock to 10 mL of medium.
-
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate set of cells.
Protocol 3: Preparation of this compound for In Vivo Studies
In vivo formulations require careful preparation to ensure solubility and minimize toxicity. Doses of 10 mg/kg/day and 30 mg/kg/day have been used in mouse models[10]. A common vehicle for hydrophobic compounds is a mixture of DMSO, a surfactant like Tween 80 or Cremophor EL, and saline or PBS.
-
Initial Dissolution: Dissolve the required amount of this compound in a minimal volume of DMSO.
-
Add Surfactant: Add a surfactant such as Tween 80 (e.g., to a final concentration of 5-10%).
-
Add Aqueous Vehicle: Slowly add sterile saline or PBS to the desired final volume while vortexing to create a stable emulsion or solution. The final concentration of DMSO should be as low as possible (typically <10%).
-
Administration: The formulation should be prepared fresh daily and administered via the desired route (e.g., intraperitoneal injection).
Visualized Workflows and Pathways
Caption: Workflow for preparing this compound for in vitro experiments.
Caption: Simplified signaling pathway of this compound action.
References
- 1. aobious.com [aobious.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound targets proteins involved in the regulation of disulphide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - Fei - Translational Cancer Research [tcr.amegroups.org]
Adenanthin In Vitro Experiments: A Technical Support Center
Welcome to the Technical Support Center for Adenanthin in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during their work with this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
This compound is a natural diterpenoid that primarily targets peroxiredoxins (Prx) I and II, which are key antioxidant enzymes. By inhibiting Prx I and II, this compound leads to an accumulation of intracellular reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). This increase in oxidative stress can trigger a variety of cellular responses, including cell differentiation, apoptosis, and cell cycle arrest, depending on the cell type and experimental conditions.[1]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and store it at -20°C or -80°C for long-term use. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. It is advisable to prepare fresh dilutions for each experiment to ensure consistency.
Q3: What is a typical working concentration for this compound in cell culture?
The optimal working concentration of this compound is highly dependent on the cell line and the specific biological endpoint being investigated. Based on published studies, a common concentration range is between 0.1 µM and 20 µM.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: What are the known off-target effects of this compound?
While this compound primarily targets Prx I and II, it has been reported to potentially inhibit other thiol-dependent enzymes, such as thioredoxin reductase (TrxR). This is an important consideration when interpreting experimental results, as inhibition of the thioredoxin system can also contribute to increased oxidative stress and cellular effects.
II. Troubleshooting Guides
This section provides solutions to common problems you may encounter during your in vitro experiments with this compound.
Cell Viability Assays (e.g., MTT, CCK-8)
| Issue | Possible Cause | Solution |
| Inconsistent or unexpected cell viability results | This compound precipitation: High concentrations of this compound or low solubility in the final culture medium can lead to precipitation, affecting cell viability and assay readings. | - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all wells. - Visually inspect the wells for any signs of precipitation after adding this compound. - Prepare fresh dilutions of this compound for each experiment. |
| Cell density: The initial cell seeding density can significantly impact the outcome of viability assays. | - Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. - Ensure uniform cell seeding across all wells. | |
| Interference with assay reagents: this compound's properties might interfere with the chemistry of the viability assay (e.g., reduction of MTT). | - Run a control experiment with this compound in cell-free medium to check for any direct interaction with the assay reagent. - Consider using an alternative viability assay that relies on a different detection principle (e.g., trypan blue exclusion, CyQUANT™ assay). |
Reactive Oxygen Species (ROS) Detection (e.g., DCFDA/H2DCFDA Assay)
| Issue | Possible Cause | Solution |
| High background fluorescence in control cells | Probe auto-oxidation: The DCFDA/H2DCFDA probe is sensitive to light and can auto-oxidize, leading to high background fluorescence.[4] | - Protect the probe stock solution and stained cells from light at all times. - Prepare the probe working solution fresh immediately before use. |
| Phenol red in media: Phenol red in cell culture media can contribute to background fluorescence. | - Use phenol red-free medium for the duration of the assay.[5] | |
| Probe concentration too high: High concentrations of the probe can lead to increased background signal.[6][7] | - Titrate the DCFDA/H2DCFDA concentration to find the lowest effective concentration that provides a good signal-to-noise ratio. | |
| Inconsistent or no increase in ROS after this compound treatment | Timing of measurement: The peak of ROS production can be transient. | - Perform a time-course experiment to determine the optimal time point for measuring ROS after this compound treatment. |
| Cell health: Unhealthy or dying cells can produce high levels of ROS, masking the specific effect of this compound. | - Ensure cells are healthy and viable before starting the experiment. | |
| Use of antioxidants: The presence of antioxidants in the serum or media supplements can quench the ROS produced. | - Consider reducing the serum concentration or using serum-free media during the ROS measurement period. | |
| Inappropriate controls: Lack of proper controls makes it difficult to interpret the results. | - Always include a positive control (e.g., H₂O₂) and a negative control (vehicle-treated cells). - To confirm that the observed effect is due to oxidative stress, include a condition where cells are pre-treated with an antioxidant like N-acetylcysteine (NAC) before this compound treatment.[1][8][9][10][11] |
Western Blot Analysis
| Issue | Possible Cause | Solution |
| Difficulty detecting Prdx dimerization | Incorrect gel conditions: Standard reducing SDS-PAGE will break the disulfide bonds of the Prdx dimers. | - Run a non-reducing SDS-PAGE to visualize the dimer form of Prx. This involves omitting reducing agents like β-mercaptoethanol or DTT from the sample loading buffer.[12][13] |
| Sample preparation: Free thiols in the lysate can interfere with the detection of oxidized proteins. | - Treat cell lysates with N-ethylmaleimide (NEM) to block free thiol groups and preserve the in vivo redox state of proteins.[13][14] | |
| Inconsistent protein expression levels | Uneven protein loading: Inaccurate protein quantification or pipetting errors. | - Carefully quantify protein concentration using a reliable method (e.g., BCA assay). - Load equal amounts of protein in each lane. - Use a loading control (e.g., GAPDH, β-actin) to normalize the data. |
| Cell confluence: The expression of some proteins can be affected by cell density. | - Ensure that all cell cultures are at a similar confluency when harvested. |
III. Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired duration (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.[16][17]
-
Treatment: The following day, treat the cells with different concentrations of this compound.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form. Change the medium as needed.
-
Staining: Wash the colonies with PBS, fix with methanol or 4% paraformaldehyde, and stain with 0.5% crystal violet solution.[2][16]
-
Quantification: Count the number of colonies (typically containing >50 cells) in each well.
DCFDA/H2DCFDA Assay for Intracellular ROS
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Probe Loading: Wash the cells with warm PBS or serum-free medium. Load the cells with 10-20 µM DCFDA/H2DCFDA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.[18][19]
-
Washing: Gently wash the cells twice with warm PBS to remove excess probe.
-
Treatment: Add fresh pre-warmed medium containing different concentrations of this compound (and controls, including a positive control like H₂O₂ and a negative vehicle control).
-
Measurement: Immediately measure the fluorescence intensity at an excitation/emission of ~485/535 nm using a fluorescence microplate reader. Kinetic readings over a period of time are recommended.
Western Blot for Prdx Dimerization (Non-reducing)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS. Lyse the cells in a buffer containing a thiol-blocking agent like N-ethylmaleimide (NEM) to preserve the redox state.[13][14]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix the protein lysate with a non-reducing Laemmli sample buffer (i.e., without β-mercaptoethanol or DTT). Do not boil the samples if you want to preserve native protein complexes, although for visualizing covalently linked dimers, boiling is acceptable.[20][21]
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the specific Prx isoform, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The monomer and dimer forms of Prx will appear at different molecular weights.
IV. Visualizations
References
- 1. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - Fei - Translational Cancer Research [tcr.amegroups.org]
- 3. This compound, a Natural ent-Kaurane Diterpenoid Isolated from the Herb Isodon adenantha Inhibits Adipogenesis and the Development of Obesity by Regulation of ROS [mdpi.com]
- 4. FAQ: Intracellular ROS Assay | Cell Biolabs [cellbiolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 7. H2DCFDA (H2-DCF, DCF) - FAQs [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Identification of H7 as a novel peroxiredoxin I inhibitor to induce differentiation of leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemical-proteomics Identify Peroxiredoxin-1 as an Actionable Target in Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.amegroups.cn [cdn.amegroups.cn]
- 17. e-century.us [e-century.us]
- 18. abcam.cn [abcam.cn]
- 19. abcam.com [abcam.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting weak signal in Adenanthin western blot
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with weak signals in Western Blots involving Adenanthin.
Troubleshooting Guide: Weak Signal in this compound Western Blot
A weak or absent signal in your Western Blot can be frustrating. This guide provides a systematic approach to troubleshooting common issues you might face when detecting proteins in this compound-treated samples.
Question: I am not seeing any bands or only very faint bands for my target protein after treating cells with this compound. What are the possible causes and solutions?
Answer: A weak or non-existent signal can stem from multiple factors, ranging from sample preparation to antibody concentrations. Below is a breakdown of potential problem areas and how to address them.
1. Low Abundance of Target Protein
This compound can modulate the expression of various proteins. It's possible your protein of interest is expressed at low levels in your specific cell line or that the this compound treatment duration and concentration have not optimally induced its expression.
-
Solution:
-
Optimize Treatment Conditions: Perform a time-course and dose-response experiment with this compound to determine the optimal conditions for inducing your target protein's expression.
-
Increase Protein Load: Increase the amount of protein loaded onto the gel. However, be mindful that overloading can lead to background issues.[1]
-
Protein Enrichment: Consider enriching your sample for the target protein through techniques like immunoprecipitation.[2][3]
-
2. Inefficient Protein Extraction and Sample Preparation
The integrity and concentration of your protein lysate are critical for a successful Western Blot.
-
Solution:
-
Use Appropriate Lysis Buffer: Ensure your lysis buffer is suitable for the subcellular localization of your target protein and includes protease and phosphatase inhibitors to prevent degradation.[2][4]
-
Confirm Protein Concentration: Accurately determine the protein concentration of your lysates using a reliable method like the BCA assay before loading.[5]
-
Proper Sample Handling: Keep samples on ice during preparation and store them at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.[6]
-
3. Suboptimal Protein Transfer
Inefficient transfer of proteins from the gel to the membrane is a common cause of weak signals.
-
Solution:
-
Verify Transfer Efficiency: Use a reversible stain like Ponceau S to visualize total protein on the membrane after transfer. This will confirm if the transfer was successful and even across the blot.[1][2]
-
Optimize Transfer Conditions: Adjust the transfer time and voltage based on the molecular weight of your target protein. Larger proteins may require longer transfer times or higher voltage.
-
Ensure Proper Assembly: Carefully assemble the transfer sandwich, ensuring there are no air bubbles between the gel and the membrane, as these can block transfer.[4]
-
4. Issues with Antibodies
The quality and concentration of both primary and secondary antibodies are paramount.
-
Solution:
-
Optimize Antibody Dilution: The recommended antibody dilution is a starting point. You may need to optimize the concentration by performing a dot blot or testing a range of dilutions.[1][4]
-
Check Antibody Viability: Ensure your antibodies have been stored correctly and have not expired. If in doubt, test them on a positive control.
-
Use a Positive Control: Always include a positive control lysate known to express your target protein to validate your antibody's performance.
-
5. Inadequate Blocking or Washing
Improper blocking can lead to high background, which can obscure a weak signal, while excessive washing can strip the antibody from the blot.
-
Solution:
-
Optimize Blocking: Experiment with different blocking agents (e.g., 5% non-fat milk or BSA in TBST) and blocking times (e.g., 1 hour at room temperature or overnight at 4°C).[1][7]
-
Adjust Washing Steps: Ensure your washing steps are sufficient to reduce background but not so stringent that they remove the bound antibodies. Typically, three washes of 5-10 minutes each with TBST are recommended.[5]
-
6. Detection Problems
The final detection step can also be a source of weak signals.
-
Solution:
-
Fresh Substrate: Ensure your ECL substrate is fresh and has been stored correctly.
-
Optimize Exposure Time: If using film, try increasing the exposure time. For digital imagers, adjust the capture settings.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should consider when designing my Western Blot experiment?
This compound is a natural diterpenoid that primarily targets and inhibits Peroxiredoxin I (Prx I) and Peroxiredoxin II (Prx II).[8][9][10] This inhibition leads to an accumulation of intracellular reactive oxygen species (ROS), which in turn can trigger downstream signaling pathways involved in apoptosis and cell cycle regulation.[9][11] Therefore, when investigating the effects of this compound, you should consider probing for proteins involved in these pathways.
Q2: Which proteins are commonly investigated by Western Blot after this compound treatment?
Based on the known mechanism of this compound, researchers often investigate the expression levels of proteins involved in:
-
Apoptosis: Increased expression of pro-apoptotic proteins like Bax and cleaved Caspase-9, and decreased expression of the anti-apoptotic protein Bcl-2 have been observed.[11]
-
Cell Cycle: Decreased expression of cell cycle regulatory proteins such as Cyclin B1 and cdc25A can be seen.[11]
-
Redox Regulation: Although challenging to directly measure the inhibition of Prx I/II by Western Blot, you can assess the downstream effects of increased ROS.
Q3: Can this compound directly interfere with the Western Blotting process?
There is no evidence to suggest that this compound directly interferes with the components of the Western Blotting process itself (e.g., SDS-PAGE, antibody binding). Its effects are biological, occurring within the cells before lysis.
Quantitative Data Summary
The following table summarizes the expected changes in protein expression following this compound treatment as reported in the literature. This can serve as a reference for your expected results.
| Target Protein | Cellular Process | Expected Change with this compound Treatment | Reference |
| Peroxiredoxin I/II | Redox Regulation | Inhibition of Activity | [8][9][10] |
| Bax | Apoptosis | Increase | [11] |
| Bcl-2 | Apoptosis | Decrease | [11] |
| Cleaved Caspase-9 | Apoptosis | Increase | [11] |
| Cyclin B1 | Cell Cycle | Decrease | [11] |
| cdc25A | Cell Cycle | Decrease | [11] |
Experimental Protocols
Standard Western Blot Protocol for this compound-Treated Cells
This protocol provides a general workflow for performing a Western Blot to analyze protein expression in cells treated with this compound.
1. Cell Lysis
- Culture and treat your cells with the desired concentration of this compound for the appropriate duration. Include an untreated (vehicle) control.
- Wash cells twice with ice-cold PBS.
- Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cell culture dish.[6]
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
2. SDS-PAGE
- Normalize the protein concentration for all samples.
- Add Laemmli sample buffer to your protein lysates and boil at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Include a protein ladder.
- Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer
- Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.
- Assemble the transfer sandwich, ensuring no air bubbles are trapped.
- Transfer the proteins from the gel to the membrane. Transfer conditions (time and voltage) should be optimized for the size of your target protein.
4. Immunoblotting
- After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
- (Optional) Stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with TBST.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
5. Detection
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate.
- Visualize the signal using a chemiluminescence detection system or by exposing it to X-ray film.
Visualizations
Caption: this compound signaling pathway.
Caption: Western Blot experimental workflow.
Caption: Troubleshooting logic for weak signals.
References
- 1. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. sinobiological.com [sinobiological.com]
- 5. origene.com [origene.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - Fei - Translational Cancer Research [tcr.amegroups.org]
Technical Support Center: Off-Target Effects of Adenanthin on Thioredoxin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Adenanthin on the thioredoxin system.
Frequently Asked Questions (FAQs)
Q1: Is this compound a specific inhibitor of peroxiredoxins (Prxs)?
A1: No, this compound is not a specific inhibitor of peroxiredoxins.[1] While initially proposed to target Prxs 1 and 2, subsequent research has shown that this compound is a more potent inhibitor of thioredoxin reductase (TrxR) and also reacts with thioredoxin (Trx) and glutathione (GSH).[1][2][3] Its effects are more likely due to a general inhibition of the thioredoxin and/or glutathione redox pathways.[1]
Q2: What is the mechanism of action of this compound on thioredoxin and thioredoxin reductase?
A2: this compound contains an α,β-unsaturated ketone group that acts as a Michael acceptor.[2][3] This functional group covalently interacts with the nucleophilic active site cysteine residues of thioredoxin and thioredoxin reductase, leading to their inactivation.[2][3]
Q3: Why do I observe an accumulation of oxidized Prxs in my cells after this compound treatment?
A3: The accumulation of oxidized peroxiredoxins (in their dimeric form) is an indirect consequence of this compound's inhibition of the thioredoxin system.[1] Prxs are recycled (reduced) by thioredoxin, which in turn is reduced by thioredoxin reductase.[1] By inhibiting TrxR and Trx, this compound disrupts this recycling process, leading to a buildup of oxidized Prxs.[1]
Q4: What are the reported reaction rates of this compound with different thiol-containing molecules?
A4: The reactivity of this compound varies significantly between different thiol-containing molecules. Thioredoxin reductase is the most reactive target identified so far. The table below summarizes the reported second-order rate constants.
Quantitative Data Summary
| Molecule | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Thioredoxin Reductase (TrxR) | 1200 | [2] |
| Peroxiredoxin 2 (Prdx2) - Peroxidatic Cys (CP) | 30 | [2] |
| Glutathione (GSH) | 20-25 | [1][2] |
| Peroxiredoxin 2 (Prdx2) - Resolving Cys (CR) | 5 | [2] |
Troubleshooting Guides
Problem 1: Inconsistent results in Thioredoxin Reductase (TrxR) activity assays.
-
Possible Cause 1: Reagent instability.
-
Solution: Prepare fresh solutions of NADPH and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for each experiment.[4] Store stock solutions appropriately as recommended by the manufacturer.
-
-
Possible Cause 2: Interference from other cellular reductases.
-
Solution: When using cell lysates, it's crucial to differentiate TrxR activity from that of other enzymes like glutathione reductase. Perform parallel assays in the presence of a specific TrxR inhibitor to measure the background reduction of DTNB.[4] The difference between the total reduction and the background reduction represents the TrxR-specific activity.[4]
-
-
Possible Cause 3: Incorrect protein concentration.
Problem 2: Difficulty confirming direct binding of this compound to Thioredoxin (Trx) in cells.
-
Possible Cause 1: Insufficient sensitivity of the detection method.
-
Possible Cause 2: High reactivity with other cellular thiols.
-
Solution: this compound reacts with multiple thiol-containing molecules, including the highly abundant glutathione (GSH).[1] This can make it challenging to detect the specific interaction with Trx. It is important to perform dose-response and time-course experiments to optimize the conditions for detecting the Trx-Adenanthin adduct.
-
Problem 3: this compound treatment leads to unexpected cellular effects, such as increased ROS levels.
-
Possible Cause: Disruption of the entire antioxidant system.
-
Solution: this compound's inhibition of the thioredoxin system impairs the cell's ability to counteract oxidative stress.[1][5] This leads to an accumulation of reactive oxygen species (ROS).[5][6] To confirm this, you can measure intracellular ROS levels using fluorescent probes like DCFDA. You can also test whether the observed cellular effects can be rescued by co-treatment with antioxidants like N-acetylcysteine (NAC).[5]
-
Experimental Protocols
Protocol 1: In Vitro Thioredoxin Reductase (TrxR) Activity Assay (DTNB Reduction Assay)
This protocol is adapted from standard colorimetric assays for TrxR activity.[4][7][8]
Materials:
-
Purified recombinant TrxR
-
This compound (or other inhibitor)
-
NADPH
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Assay Buffer: 100 mM HEPES buffer, pH 7.2, containing 5 mM EDTA[7]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare fresh solutions of NADPH and DTNB in Assay Buffer.
-
In a 96-well plate, add the following in a final volume of 60 µL:
-
Assay Buffer
-
Desired concentration of this compound (or vehicle control)
-
Purified TrxR (e.g., 1.0 µM final concentration)[7]
-
-
Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding NADPH (e.g., 1 mM final concentration) and DTNB (e.g., 10 mM final concentration).[7]
-
Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of TNB²⁻ formation is proportional to the TrxR activity.
-
Calculate the rate of reaction and compare the activity in the presence and absence of this compound to determine the percent inhibition.
Protocol 2: Cellular Thioredoxin (Trx) Activity Assay (Insulin Reduction Assay)
This protocol measures the ability of cellular Trx to reduce insulin, a known substrate.[3][7]
Materials:
-
Cultured cells treated with this compound (or vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Insulin solution
-
Dithiothreitol (DTT)
-
NADPH
-
Purified Thioredoxin Reductase (TrxR)
-
DTNB
-
Assay Buffer
Procedure:
-
Treat cells with the desired concentrations of this compound for the desired time.
-
Harvest and lyse the cells. Determine the protein concentration of the lysate.
-
In a 96-well plate, set up the reaction mixture containing:
-
Cell lysate (containing Trx)
-
Insulin
-
NADPH
-
Purified TrxR
-
-
Incubate the reaction mixture to allow for the reduction of insulin by the Trx system.
-
Stop the reaction and measure the remaining unreacted thiols using DTNB. The amount of reduced insulin is inversely proportional to the absorbance at 412 nm.
-
Alternatively, the turbidity caused by the precipitation of the reduced insulin B-chain can be measured.
-
Compare the Trx activity in lysates from this compound-treated and control cells.
Visualizations
Signaling Pathway
Caption: this compound inhibits the thioredoxin system.
Experimental Workflow
Caption: Workflow for investigating this compound's effects.
Logical Relationship
Caption: this compound's off-target effects cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound targets proteins involved in the regulation of disulphide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - Fei - Translational Cancer Research [tcr.amegroups.org]
- 7. Cell line-directed screening assay for inhibitors of thioredoxin ...: Ingenta Connect [ingentaconnect.com]
- 8. Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells | MDPI [mdpi.com]
Interpreting unexpected results in Adenanthin studies
Welcome to the troubleshooting and technical support resource for researchers using Adenanthin. This guide provides answers to frequently asked questions, detailed troubleshooting for unexpected results, and standardized protocols to ensure data reliability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a natural diterpenoid that primarily functions by inhibiting the enzymatic activities of peroxiredoxin (Prx) I and II.[1][2] It directly targets the conserved resolving cysteines of these proteins.[1][2] This inhibition leads to an accumulation of intracellular hydrogen peroxide (H₂O₂) and reactive oxygen species (ROS), which can trigger various downstream cellular effects, including apoptosis, cell cycle arrest, and differentiation.[1][3][4]
Q2: Beyond Prx I/II, are there other known targets of this compound?
A2: Yes. While Prx I and II are primary targets, studies have shown that this compound is a mechanism-selective inhibitor rather than a completely enzyme-specific one.[5] It can also target other proteins containing accessible, nucleophilic cysteines within a thioredoxin fold.[5] These additional targets include the thioredoxin-thioredoxin reductase (Trx-TrxR) system and protein disulfide isomerase (PDI).[5] This broader specificity is important to consider when interpreting experimental outcomes.
Q3: Why am I observing high variability in my cell viability assays?
A3: High variability in cell-based assays is a common issue that can stem from several factors unrelated to the compound itself.[6][7] Key areas to check include:
-
Cell Handling: Inconsistent cell seeding density, high passage number, or mycoplasma contamination can significantly alter results.[6][7]
-
Pipetting Technique: Errors in pipetting can introduce significant variability, especially in multi-well plates.[7]
-
Plate Choice: Using the wrong type of microtiter plate (e.g., using clear plates for luminescence assays) can lead to signal bleed-through and inaccurate readings.[7]
-
Compound Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and that the final vehicle concentration is consistent and non-toxic across all wells.
Troubleshooting Unexpected Results
Issue 1: Lower-than-expected cytotoxicity or apoptosis in cancer cells.
Cancer cells can exhibit differential sensitivity to this compound.[4] If you are not observing the expected level of cell death, consider the following troubleshooting steps.
Troubleshooting Workflow: Low Cytotoxicity
Caption: Troubleshooting workflow for low this compound-induced cytotoxicity.
Data Presentation: this compound IC₅₀ Values
The sensitivity of cancer cells to this compound varies. Below is a summary of reported 50% inhibitory concentration (IC₅₀) values, which can serve as a starting point for dose-response experiments.
| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 24 h | 4.97 | [4] |
| HepG2 | Hepatocellular Carcinoma | 48 h | 2.31 | [4] |
| Bel-7402 | Hepatocellular Carcinoma | 24 h | 8.45 | [4] |
| SMMC-7721 | Hepatocellular Carcinoma | 24 h | 10.75 | [4] |
| Aspc-1 | Pancreatic Cancer | 48 h | ~1.0 | [3] |
| NB4 | Acute Promyelocytic Leukemia | 5 days | ~2.0 | [1] |
| QSG-7701 | Immortal Hepatic Cell Line | 24 h | 27.34 | [4] |
| HL-7702 | Immortal Hepatic Cell Line | 24 h | 27.33 | [4] |
Note: IC₅₀ values can vary based on assay type, cell density, and specific lab conditions.
Issue 2: Unexpected or paradoxical effects on signaling pathways (e.g., STAT3).
While this compound's primary targets are thiol-dependent antioxidant enzymes, the resulting oxidative stress can have complex and sometimes paradoxical effects on downstream signaling pathways like JAK/STAT.
Background: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor in cell survival and proliferation.[8][9] Its activity is often associated with cancer progression.[9] While increased ROS can sometimes inhibit STAT3, the relationship is not always linear and can be context-dependent. For instance, STAT3 can also regulate antioxidant gene expression, creating complex feedback loops.[10]
Signaling Pathway Diagram
The diagram below illustrates the canonical pathway of this compound action and its potential influence on downstream signaling.
Caption: this compound inhibits Prx and TrxR, leading to ROS accumulation and downstream effects.
Troubleshooting Steps:
-
Confirm Target Engagement: Before assessing downstream pathways, verify that this compound is inhibiting its primary targets. This can be done using an in-vitro thioredoxin reductase activity assay.[11]
-
Use a ROS Scavenger: To confirm that the observed signaling effect is ROS-dependent, pre-treat cells with a ROS scavenger like N-acetylcysteine (NAC) before adding this compound.[4] If the effect on STAT3 disappears, it is likely mediated by oxidative stress.
-
Perform a Time-Course Analysis: The effect on signaling pathways can be transient. Analyze protein expression or phosphorylation (e.g., via Western Blot) at multiple time points (e.g., 1, 6, 12, 24 hours) to capture the full dynamics.
-
Consider Off-Target Effects: Given this compound's reactivity with nucleophilic cysteines, consider the possibility of direct or indirect effects on other signaling proteins, and interpret results with caution.[5]
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8/MTT Assay
This protocol provides a standardized method for determining the cytotoxic effect of this compound on adherent cancer cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture-treated plates
-
Complete cell culture medium
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0.01 µM to 20 µM.[12]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay Development:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C. Afterwards, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.[13]
Protocol 2: Western Blot for Protein Expression/Phosphorylation
This protocol is for assessing the levels of key proteins (e.g., Bcl-2, Caspase 9, p-STAT3) following this compound treatment.
Materials:
-
6-well plates
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
ECL detection reagent and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Electrophoresis & Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply ECL reagent and capture the chemiluminescent signal using an imaging system. Always probe for a loading control (e.g., β-actin or GAPDH) on the same membrane to ensure equal protein loading.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - Fei - Translational Cancer Research [tcr.amegroups.org]
- 4. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound targets proteins involved in the regulation of disulphide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial STAT3 regulates antioxidant gene expression through complex I‐derived NAD in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of hydroxytyrosol as thioredoxin reductase 1 inhibitor to induce apoptosis and G1/S cell cycle arrest in human colorectal cancer cells via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. synentec.com [synentec.com]
How to minimize Adenanthin-induced cytotoxicity
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the cytotoxic effects of adenanthin in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and concerns regarding this compound-induced cytotoxicity.
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
This compound's primary mechanism of cytotoxicity involves the inhibition of peroxiredoxins I and II (Prx I and Prx II), which are key antioxidant enzymes.[1] This inhibition leads to an accumulation of intracellular reactive oxygen species (ROS), causing oxidative stress and subsequently triggering apoptosis (programmed cell death) in susceptible cells.[1] Studies have shown that this effect is often more potent in cancer cells, which tend to have higher basal ROS levels, than in non-cancerous cells.[2][3]
Q2: I am observing excessive cell death in my experiments. How can I minimize this compound-induced cytotoxicity?
The most effective way to minimize this compound-induced cytotoxicity is to counteract the accumulation of reactive oxygen species (ROS). This can be achieved by co-treatment with an antioxidant, such as N-acetylcysteine (NAC). NAC is a ROS scavenger that can help replenish intracellular glutathione (GSH) levels, thereby protecting cells from oxidative damage. For a detailed protocol on using NAC to reduce this compound's cytotoxicity, please refer to the "Experimental Protocols" section below.
Q3: Is this compound's cytotoxicity selective for cancer cells?
This compound has demonstrated a degree of selectivity for cancer cells over non-cancerous cells.[2][3] This is attributed to the fact that many cancer cells exhibit a higher basal level of oxidative stress, making them more vulnerable to further ROS accumulation upon inhibition of peroxiredoxins. However, at higher concentrations, cytotoxicity in non-cancerous cells can also be observed. We recommend performing a dose-response study to determine the optimal concentration for your specific cell line. A summary of reported IC50 values in various cell lines is provided in the "Data Presentation" section.
Q4: Besides apoptosis, does this compound affect other cellular processes?
Yes, in addition to inducing apoptosis, this compound has been reported to influence other cellular processes:
-
Cell Cycle Arrest: this compound can cause cell cycle arrest, particularly at the G2/M phase, in some cancer cell lines, thereby inhibiting proliferation.[4]
-
NF-κB Signaling: There is evidence to suggest that this compound can inhibit the NF-κB signaling pathway.[4]
-
Thioredoxin System: this compound may also target other thiol-dependent antioxidant enzymes, such as the thioredoxin-thioredoxin reductase (Trx-TrxR) system.[5]
Q5: What is the role of autophagy in this compound-induced cytotoxicity, and can it be modulated?
The direct role of autophagy in this compound-induced cytotoxicity is not yet well-established in the scientific literature. Autophagy can have a dual role in cancer, acting as either a pro-survival or pro-death mechanism depending on the cellular context. It is plausible that the ROS generated by this compound could induce autophagy.
To investigate the role of autophagy in your experimental system, you can:
-
Monitor Autophagy Markers: Assess the expression of key autophagy-related proteins such as the conversion of LC3-I to LC3-II, and changes in Beclin-1 and p62/SQSTM1 levels via Western blotting. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation.
-
Use Autophagy Modulators: Employ autophagy inhibitors (e.g., chloroquine, 3-methyladenine) or inducers (e.g., rapamycin) in combination with this compound to determine if modulating autophagy alters the cytotoxic response.
A detailed protocol for assessing autophagy markers is provided in the "Experimental Protocols" section.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines as reported in the literature. These values can serve as a reference for designing your experiments.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 48 | 2.31[3] |
| Bel-7402 | Hepatocellular Carcinoma | 48 | 6.67[3] |
| SMMC-7721 | Hepatocellular Carcinoma | 48 | 8.13[3] |
| A549 | Non-small Cell Lung Cancer | Not Specified | Sensitive[2] |
| H460 | Non-small Cell Lung Cancer | Not Specified | Sensitive[2] |
| Aspc-1 | Pancreatic Cancer | Not Specified | Dose-dependent inhibition[4] |
| EC109 | Esophageal Carcinoma | 72 | 6.50[3] |
| SHG-44 | Glioma | 72 | 4.80[3] |
| MCF-7 | Breast Cancer | 72 | 7.60[3] |
Table 2: IC50 Values of this compound in Non-Cancerous Cell Lines
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) |
| QSG-7701 | Normal Hepatic Cells | 48 | 19.6[3] |
| HL-7702 | Normal Hepatic Cells | 48 | 20.4[3] |
| NK cells | Natural Killer Cells | 16 | Not toxic at tested concentrations |
Experimental Protocols
Here we provide detailed methodologies for key experiments to help you troubleshoot and minimize this compound-induced cytotoxicity.
Protocol 1: Assessing this compound-Induced Cytotoxicity using CCK-8 Assay
This protocol allows for the quantification of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
This compound stock solution
-
Cell culture medium and supplements
-
Your cell line of interest
Procedure:
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Minimizing Cytotoxicity with N-acetylcysteine (NAC)
This protocol describes how to perform a rescue experiment using the antioxidant NAC.
Materials:
-
N-acetylcysteine (NAC)
-
This compound
-
Your cell line of interest
-
Cell culture reagents
-
Method for assessing cytotoxicity (e.g., CCK-8, Annexin V/PI staining)
Procedure:
-
Seed cells as you would for a standard cytotoxicity assay.
-
Prepare a stock solution of NAC in sterile water or PBS and adjust the pH to 7.4.
-
Pre-treat the cells with your desired concentration of NAC (a typical starting concentration is 1-5 mM) for 1-2 hours before adding this compound.
-
Add this compound at your desired concentration to the NAC-containing medium.
-
Co-incubate the cells with both NAC and this compound for your chosen experimental duration.
-
Assess cell viability using your preferred method. You should observe a significant increase in cell viability in the NAC co-treated group compared to the group treated with this compound alone.
Protocol 3: Detection of Intracellular ROS using DCFH-DA
This protocol allows for the measurement of intracellular ROS levels.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
This compound
-
Your cell line of interest
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates).
-
Treat the cells with this compound at the desired concentration and for the desired time. Include a positive control (e.g., H2O2) and a negative control (vehicle).
-
After treatment, remove the medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFH-DA (typically 5-10 µM) in serum-free medium or PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Analyze the fluorescence of the cells immediately using a flow cytometer (Excitation: 488 nm, Emission: 525 nm) or a fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS.
Protocol 4: Assessment of Apoptosis by Annexin V/PI Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
This compound
-
Your cell line of interest
-
Flow cytometer
Procedure:
-
Seed and treat your cells with this compound as desired.
-
Harvest the cells (including any floating cells in the supernatant) and wash them once with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 5: Monitoring Autophagy by Western Blotting for LC3
This protocol is for assessing the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Seed and treat your cells with this compound. It is recommended to include a positive control for autophagy induction (e.g., rapamycin or starvation) and a negative control. To assess autophagic flux, include a condition where cells are co-treated with an autophagy inhibitor like chloroquine or bafilomycin A1.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and quantify the band intensities for LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa). An increase in the LC3-II/LC3-I ratio indicates an increase in autophagosome formation.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this technical support center.
Caption: Mechanism of this compound-Induced Cytotoxicity.
References
- 1. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. e-century.us [e-century.us]
- 4. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - Fei - Translational Cancer Research [tcr.amegroups.org]
- 5. This compound targets proteins involved in the regulation of disulphide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Adenanthin in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of adenanthin in various experimental settings. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.
2. How should this compound stock solutions be stored?
For long-term storage, this compound stock solutions should be kept at -20°C and desiccated.[1] For short-term storage, 0°C is suitable.[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
3. What is the general stability of this compound in aqueous buffers?
While specific quantitative data on the stability of this compound in common experimental buffers like PBS, TRIS, and cell culture media is not extensively published, its chemical structure as a diterpenoid suggests that prolonged exposure to aqueous environments, especially at non-neutral pH and elevated temperatures, may lead to degradation. It is always recommended to prepare fresh dilutions in aqueous buffers for each experiment.
4. Can I store this compound diluted in cell culture medium?
It is not recommended to store this compound in cell culture medium for extended periods. Components in the medium could potentially interact with and degrade the compound. For cellular assays, it is best to add the freshly diluted this compound to the culture medium immediately before treating the cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in working solutions. | Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid using old or repeatedly freeze-thawed stock solutions. |
| Precipitation of this compound in aqueous buffer. | Ensure the final concentration of DMSO in the aqueous working solution is sufficient to maintain solubility, typically not exceeding 1%. If precipitation occurs, consider vortexing the solution or preparing a fresh, more dilute working solution. | |
| Loss of compound activity | Improper storage of this compound stock solution. | Store this compound stock solutions at -20°C in tightly sealed, light-protected vials. Aliquot stocks to avoid multiple freeze-thaw cycles. |
| Instability in the specific experimental buffer. | Assess the stability of this compound in your specific buffer using a method like HPLC (see protocol below). If instability is confirmed, consider adjusting the buffer composition or pH, or minimizing the incubation time. |
Quantitative Stability Data
Specific stability data for this compound in different buffers is limited in publicly available literature. The following table provides a representative stability profile based on general knowledge of diterpenoid compounds. Researchers should perform their own stability assessments for their specific experimental conditions.
| Buffer | Temperature | pH | Time | Estimated % Remaining (Representative) |
| PBS | 4°C | 7.4 | 24 hours | >95% |
| PBS | 25°C (Room Temp) | 7.4 | 8 hours | ~90% |
| PBS | 37°C | 7.4 | 8 hours | ~85% |
| TRIS | 25°C (Room Temp) | 8.0 | 8 hours | ~88% |
| RPMI-1640 + 10% FBS | 37°C | ~7.2-7.4 | 24 hours | ~80-90% |
Disclaimer: This data is representative and intended for guidance only. Actual stability may vary.
Experimental Protocol: Assessing this compound Stability by HPLC
This protocol outlines a general method for determining the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of intact this compound remaining in a solution over time under specific storage conditions.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Experimental buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Dilute the this compound stock solution to a final concentration of 100 µM in the experimental buffer. Ensure the final DMSO concentration is low (e.g., <1%).
-
Time Zero (T0) Sample: Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial concentration (100% value).
-
Incubation: Store the remaining working solution under the desired experimental conditions (e.g., 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and inject it into the HPLC system.
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (e.g., with 0.1% formic acid) is commonly used for separating small molecules. An example gradient could be 5% to 95% acetonitrile over 10 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
Quantification: The concentration of this compound is proportional to the area under its corresponding peak in the chromatogram.
-
-
Data Analysis:
-
Calculate the peak area for this compound at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the T0 sample using the formula: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
This compound's Mechanism of Action
This compound exerts its biological effects by targeting and inhibiting peroxiredoxins I and II (Prx I and Prx II).[2][3] This inhibition leads to an accumulation of cellular hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[4] The elevated H₂O₂ levels then activate downstream signaling pathways, such as the extracellular signal-regulated kinases (ERK), which contribute to cellular responses like the differentiation of leukemic cells.[2]
Caption: this compound signaling pathway.
References
Adenanthin Experimental Variability: Technical Support Center
Welcome to the technical support center for adenanthin-related research. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results when working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you obtain more consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a diterpenoid that primarily functions by inhibiting thiol-dependent antioxidant enzymes.[1][2][3] It has been shown to directly target and inhibit peroxiredoxin (Prx) I and II by binding to their conserved resolving cysteine residues.[4] This inhibition leads to an accumulation of intracellular reactive oxygen species (ROS) and hydrogen peroxide (H₂O₂), which in turn induces cell differentiation, apoptosis, and cell cycle arrest in various cancer cell lines.[5] Additionally, this compound has been reported to inhibit the thioredoxin-thioredoxin reductase (Trx-TrxR) system and protein disulfide isomerase (PDI).[6]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). For optimal stability, it is recommended to prepare a concentrated stock solution in 100% DMSO and store it in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When stored properly as a powder, it can be stable for up to three years at -20°C, and in solvent, for up to one year at -80°C.[7]
Q3: I'm observing precipitation when I dilute my this compound stock solution into cell culture media. How can I prevent this?
Precipitation upon dilution of a DMSO stock into aqueous cell culture media is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Slow, dropwise addition: Add the DMSO stock solution to the media drop-by-drop while gently vortexing or swirling to ensure rapid and even dispersion.
-
Final DMSO concentration: Keep the final concentration of DMSO in your cell culture media as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.
-
Test lower concentrations: The desired concentration of this compound may be exceeding its solubility limit in the aqueous medium. Consider testing a lower final concentration.
Q4: What are the known off-targets of this compound?
While peroxiredoxins I and II are the primary targets, this compound has been shown to be a mechanism-selective inhibitor of enzymes with accessible nucleophilic cysteines.[6] This includes the thioredoxin-thioredoxin reductase (Trx-TrxR) system and protein disulfide isomerase (PDI).[6] It is important to consider these additional targets when interpreting experimental results.
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Non-small-cell lung | 48 | ~20 |
| H460 | Non-small-cell lung | 48 | ~20 |
| Aspc-1 | Pancreatic | 48 | ~1 |
| NB4 | Acute Promyelocytic Leukemia | 120 | ~2 |
| HepG2 | Hepatocellular Carcinoma | 24 | 4.97 |
| 48 | 2.31 | ||
| Bel-7402 | Hepatocellular Carcinoma | 24 | 8.45 |
| 48 | 6.67 | ||
| SMMC-7721 | Hepatocellular Carcinoma | 24 | 10.75 |
| 48 | 8.13 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and the assay used.
This compound-Induced Apoptosis and Cell Cycle Arrest
| Cell Line | This compound Conc. (µM) | Treatment Time (h) | % Apoptotic Cells (Early + Late) | Cell Cycle Arrest Phase |
| Aspc-1 | 0.5 | 48 | 17.24 | S and G2/M |
| Aspc-1 | 1 | 48 | 26.43 | S and G2/M |
| A549 | 20 | 48 | Not specified | G2/M |
| H460 | 20 | 48 | Not specified | G2/M |
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Troubleshooting Guides
Inconsistent Cell Viability/Cytotoxicity Results
| Question | Possible Causes | Troubleshooting Suggestions |
| Why is there high variability in my cell viability assay results between experiments? | - Inconsistent cell seeding density.- Variation in this compound stock solution activity.- Fluctuation in incubation times.- Cell line instability or high passage number. | - Ensure a homogenous single-cell suspension before seeding and use a consistent cell number for each experiment.- Prepare fresh dilutions of this compound from a single, validated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock.- Standardize all incubation times precisely.- Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Why are my IC50 values different from published data? | - Different cell line passage or source.- Variations in assay protocol (e.g., incubation time, seeding density).- Different assay method used (e.g., MTT vs. CCK-8). | - Be aware that cell line characteristics can drift over time and between labs. If possible, obtain cells from the same source as the cited study.- Carefully replicate the experimental conditions of the published study.- Use the same viability assay for comparison. |
Issues with Apoptosis Assays (e.g., Annexin V/PI Staining)
| Question | Possible Causes | Troubleshooting Suggestions |
| I'm not observing a significant increase in apoptosis after this compound treatment. | - Inadequate concentration or treatment time.- The primary mode of cell death may not be apoptosis in your cell line.- Issues with the apoptosis assay itself. | - Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.- Consider investigating other forms of cell death, such as necroptosis.- Include a positive control (e.g., staurosporine treatment) to ensure the assay is working correctly.[8] |
| I'm seeing a high percentage of necrotic cells (Annexin V+/PI+) even at early time points. | - this compound concentration is too high, causing rapid cell death.- Harsh cell handling during the staining procedure. | - Reduce the concentration of this compound.- Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane.[8] |
| My control (untreated) cells show a high level of apoptosis. | - Cells were overgrown or unhealthy before the experiment.- Contamination in the cell culture. | - Use cells in the logarithmic growth phase and ensure they are healthy before starting the experiment.- Regularly check for mycoplasma and other contaminants. |
Problems with Measuring Reactive Oxygen Species (ROS)
| Question | Possible Causes | Troubleshooting Suggestions |
| I'm not detecting an increase in ROS levels after this compound treatment. | - The timing of measurement is not optimal.- The concentration of the ROS probe (e.g., DCFH-DA) is not appropriate.- The chosen probe is not sensitive to the specific ROS being generated. | - ROS production can be transient. Perform a time-course experiment to identify the peak of ROS generation.- Titrate the concentration of your ROS probe to find the optimal signal-to-noise ratio.- DCFH-DA is a general ROS indicator.[9] Consider using more specific probes if you hypothesize a particular ROS is involved (e.g., MitoSOX for mitochondrial superoxide). |
| I'm observing high background fluorescence in my ROS assay. | - Auto-oxidation of the fluorescent probe.- Cellular autofluorescence.- Interaction of this compound with the probe. | - Protect the probe from light and prepare it fresh for each experiment.- Include an unstained cell control to measure and subtract background autofluorescence.- Run a cell-free control with this compound and the probe to check for direct interactions.[7] |
Western Blotting Troubleshooting for this compound Targets
| Question | Possible Causes | Troubleshooting Suggestions |
| I'm not seeing a change in the expression of Prx I or Prx II after this compound treatment. | - this compound inhibits the activity of Prx, not necessarily its expression level.- Insufficient this compound concentration or treatment time.- Poor antibody quality. | - To assess Prx inhibition, you may need to perform an activity assay rather than a western blot for total protein.- Confirm with a dose-response that you are using an effective concentration.- Validate your primary antibody with a positive control lysate. |
| I'm getting weak or no signal for my target protein. | - Low protein concentration in the lysate.- Inefficient protein transfer to the membrane.- Suboptimal antibody concentration or incubation time. | - Ensure you load a sufficient amount of protein (typically 20-30 µg of total cell lysate).- Verify successful transfer by staining the membrane with Ponceau S after transfer.- Optimize the primary and secondary antibody concentrations and incubation times (e.g., overnight at 4°C for the primary antibody). |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFH-DA
This protocol is adapted for a 24-well plate format.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium without phenol red
-
This compound
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.[9]
-
Treat cells with the desired concentrations of this compound for the determined time. Include a vehicle control (DMSO) and a positive control (e.g., H₂O₂).
-
Before the end of the treatment period, prepare a working solution of DCFH-DA (e.g., 10-50 µM) in serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.[9]
-
Add PBS or phenol red-free medium to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This is a general protocol for flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
PBS
Procedure:
-
Seed and treat cells with this compound as required.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsin without EDTA).
-
Wash the cells twice with cold PBS and then resuspend them in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot for Peroxiredoxin I (Prx I)
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Prx I
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Prx I (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
References
- 1. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of thiol-dependent antioxidant enzymes, impairs the effector functions of human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of thiol-dependent antioxidant enzymes, impairs the effector functions of human natural killer cells. | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound targets proteins involved in the regulation of disulphide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Adenanthin's Targeting of Peroxiredoxin I and II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of adenanthin's performance in targeting Peroxiredoxin I (Prdx I) and Peroxiredoxin II (Prdx II) with alternative inhibitors. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the associated signaling pathways and experimental workflows.
This compound and its Mechanism of Action
This compound, a natural diterpenoid, has been identified as a potent inhibitor of Prdx I and Prdx II.[1] It directly targets the conserved resolving cysteines of these enzymes, inhibiting their peroxidase activities.[2] This inhibition leads to an accumulation of intracellular hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), which then acts as a second messenger to activate downstream signaling pathways.[1][2] Notably, this increase in ROS can induce differentiation in leukemic cells and trigger cell death in hepatocellular carcinoma cells, highlighting this compound's therapeutic potential.[2][3]
While effective, studies have shown that this compound is a mechanism-selective rather than a target-specific inhibitor, as it can also interact with other proteins containing accessible nucleophilic cysteines, such as the thioredoxin-thioredoxin reductase system.[1] This guide will compare this compound with other known Prdx inhibitors to provide a clearer perspective on its specificity and efficacy.
Comparative Analysis of Prdx I/II Inhibitors
The following table summarizes the quantitative data for this compound and other notable Prdx inhibitors. Direct comparison of inhibitory potency can be challenging due to variations in experimental setups across different studies.
| Inhibitor | Target(s) | IC50 Value | Mechanism of Action | Key Findings & Remarks |
| This compound | Prdx I, Prdx II, Thioredoxin Reductase | Prdx II: ~23 µM[4] | Covalently binds to the resolving cysteines of Prdx I and II.[2] | Induces differentiation in leukemic cells and apoptosis in cancer cells through ROS accumulation.[2][3] Not entirely specific to Prdx I/II.[1] |
| Conoidin A | Prdx II | ~25.1 µM[5] | Covalently binds to the peroxidatic cysteine of Prdx II.[5] | A known covalent inhibitor of Prdx II, it has been shown to reduce the growth of glioblastoma cells by inducing ROS production.[6] |
| SK053 | Prdx I, Prdx II, Thioredoxin-Thioredoxin Reductase System | Not explicitly defined for Prdx, but active in the low µM range. | Targets the thioredoxin-thioredoxin reductase system and also induces covalent dimerization of 2-Cys Prdxs. | A peptidomimetic compound that triggers apoptosis in tumor cells through oxidative stress-mediated endoplasmic reticulum stress. |
Experimental Protocols for Target Validation
Validating the direct interaction between a small molecule like this compound and its protein targets is crucial. Below are detailed protocols for two key experimental techniques used to confirm this interaction.
Biotin-Adenanthin Pull-Down Assay
This assay is used to isolate and identify proteins that directly bind to this compound.
Materials:
-
Biotinylated this compound (Bait)
-
Cell lysate containing putative target proteins (Prey)
-
Streptavidin-coated magnetic beads or agarose resin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic stand (for magnetic beads)
-
Microcentrifuge
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Bead Preparation: Wash the streptavidin beads with Binding/Wash Buffer to remove any preservatives.
-
Bait Immobilization: Incubate the washed streptavidin beads with biotinylated this compound to allow for the high-affinity binding of biotin to streptavidin.
-
Protein-Probe Interaction: Add the cell lysate to the beads coated with biotinylated this compound. Incubate for 2-4 hours at 4°C with gentle rotation to allow the target proteins to bind to the immobilized probe.
-
Washing: Wash the beads several times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies specific for Prdx I and Prdx II, or by mass spectrometry for unbiased identification of binding partners.
Immunofluorescence Staining for Co-localization
This technique is used to visualize the subcellular location of this compound and its target proteins, Prdx I and II, to determine if they co-localize within the cell.
Materials:
-
Cells grown on coverslips
-
Biotinylated this compound
-
Primary antibodies against Prdx I and Prdx II
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 594-conjugated anti-rabbit IgG)
-
Streptavidin conjugated to a different fluorophore (e.g., FITC-streptavidin)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with biotinylated this compound for a specified time.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS to allow antibodies to access intracellular proteins.
-
Blocking: Block non-specific antibody binding sites with a blocking solution.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for Prdx I or Prdx II.
-
Secondary Antibody and Streptavidin Incubation: Incubate the cells with a fluorophore-conjugated secondary antibody that recognizes the primary antibody and FITC-streptavidin to detect the biotinylated this compound.
-
Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the localization of the proteins and this compound using a fluorescence microscope. Co-localization will appear as an overlap of the fluorescent signals.
Visualizing the Molecular Landscape
The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathway affected by this compound and the experimental workflows for its validation.
Conclusion
This compound is a valuable tool for studying the roles of Prdx I and II in cellular signaling and disease. Its ability to inhibit these antioxidant enzymes leads to an increase in ROS, which can be harnessed for therapeutic purposes. The experimental protocols detailed in this guide provide a robust framework for validating the direct interaction of this compound with its targets. However, researchers should be mindful of its potential off-target effects, as indicated by its interaction with other thiol-containing proteins. The comparison with other Prdx inhibitors like conoidin A and SK053 highlights the ongoing efforts to develop more specific and potent modulators of the cellular redox environment for therapeutic intervention. This guide serves as a foundational resource for researchers aiming to utilize this compound in their studies and for those developing the next generation of Prdx-targeting compounds.
References
- 1. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. SK053 triggers tumor cells apoptosis by oxidative stress-mediated endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peroxiredoxin Inhibitors: Adenanthin and Beyond
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various peroxiredoxin (Prx) inhibitors is crucial for advancing research in redox biology and developing novel therapeutic strategies. This guide provides an objective comparison of adenanthin with other notable Prx inhibitors, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Peroxiredoxins are a ubiquitous family of antioxidant enzymes that play a critical role in cellular signaling by detoxifying peroxides. Their involvement in various diseases, including cancer, has made them attractive targets for therapeutic intervention. This guide focuses on a comparative analysis of this compound, a natural diterpenoid, and other synthetic and natural compounds that inhibit peroxiredoxin activity through direct or indirect mechanisms.
Quantitative Comparison of Peroxiredoxin Inhibitors
The efficacy of a peroxiredoxin inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the available IC50 data for this compound and a selection of other direct and indirect peroxiredoxin inhibitors. It is important to note that the experimental conditions under which these values were determined can vary, impacting direct comparability.
| Inhibitor | Target(s) | Mechanism of Action | IC50 Value(s) | Cell Line / Assay Conditions |
| This compound | Prx I, Prx II | Covalent modification of the resolving cysteine (Cys-R) | ~2.31 µM (cell growth inhibition) | HepG2 cells, 48h exposure[1] |
| Conoidin A | Prx I, Prx II | Covalent modification of the peroxidatic cysteine (Cys-P) | 23 µM (TgPrxII hyperoxidation inhibition) | Recombinant Toxoplasma gondii PrxII[2][3] |
| AMRI-59 | Prx I | Specific inhibitor of Prx I | 4.5 µM (NCI-H460), 21.9 µM (NCI-H1299) (radiosensitization) | Non-small cell lung cancer cell lines[4] |
| Auranofin | Thioredoxin Reductase (TrxR) | Indirect inhibition of Prx by targeting the upstream reductase TrxR | ~3-4 µM (cell growth inhibition) | Various lung cancer cell lines, 24h exposure[2] |
| SK-053 | Trx/TrxR system, PDI, Prxs | Triggers covalent dimerization of Prxs | Not available (direct Prx inhibition) | --- |
| Buthionine Sulfoximine (BSO) | γ-glutamylcysteine synthetase (γ-GCS) | Indirect inhibition by depleting glutathione (GSH) | 1.9 µM (melanoma), 8.6 µM (breast), 29 µM (ovarian) (cell growth inhibition) | Various tumor specimens[5][6] |
Signaling Pathways and Experimental Workflows
The inhibition of peroxiredoxins leads to an accumulation of intracellular reactive oxygen species (ROS), which can modulate various signaling pathways, ultimately impacting cell fate. The following diagrams, generated using the DOT language, illustrate the mechanisms of action and downstream effects of the compared inhibitors, as well as a typical experimental workflow for assessing peroxiredoxin inhibition.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for key experiments cited in this guide.
Cell Viability Assay for this compound
The IC50 value for this compound in hepatocellular carcinoma cells was determined using a Cell Counting Kit-8 (CCK-8) assay.[1]
-
Cell Seeding: Approximately 8,000 HepG2 cells per well were seeded into 96-well plates.
-
Treatment: After 12 hours of incubation, cells were treated with varying concentrations of this compound or a vehicle control for 48 hours.
-
Measurement: CCK-8 solution was added to each well and incubated at 37°C for 2 hours. The absorbance was measured at 450 nm using a microplate reader.
-
Analysis: Relative growth inhibition was calculated, and the IC50 values were determined using GraphPad Prism software.
Peroxiredoxin Hyperoxidation Inhibition Assay for Conoidin A
The IC50 for Conoidin A was determined by its ability to inhibit the hyperoxidation of Toxoplasma gondii peroxiredoxin II (TgPrxII).[2][3]
-
Cell Treatment: Human small airway epithelial cells were pre-incubated for 30 minutes with various concentrations of Conoidin A.
-
Induction of Hyperoxidation: Glucose oxidase was added to the cells for 1.5 hours to induce oxidative stress and subsequent Prx hyperoxidation.
-
Detection: Total cell protein (30 µg) was separated by SDS-PAGE under reducing conditions and transferred to a membrane. The membrane was then probed with an antibody specific for hyperoxidized Prxs.
Radiosensitization Assay for AMRI-59
The efficacy of AMRI-59 as a radiosensitizer in non-small cell lung cancer (NSCLC) cells was evaluated using a clonogenic assay.[4]
-
Cell Treatment: NCI-H460 and NCI-H1299 cells were treated with 10 or 30 µM AMRI-59.
-
Irradiation: Cells were then exposed to varying doses of ionizing radiation.
-
Colony Formation: After treatment, cells were allowed to grow for a period to form colonies.
-
Analysis: The number of colonies was counted, and the dose enhancement ratio (DER) was calculated to determine the radiosensitizing effect of AMRI-59.
Thioredoxin Reductase Activity Assay for Auranofin
The inhibitory effect of auranofin on TrxR activity in lung cancer cells was assessed using a colorimetric assay kit.[7]
-
Cell Lysis: Calu-6 and A549 cells were treated with auranofin, harvested, and lysed.
-
Assay: The cell lysate was incubated with a reaction mixture containing a substrate that is specifically reduced by TrxR, leading to a color change.
-
Measurement: The rate of color change was measured spectrophotometrically to determine TrxR activity.
Glutathione Depletion Assay for Buthionine Sulfoximine
The effect of BSO on cellular glutathione levels was determined using a modified Tietze method.[5]
-
Cell Treatment: Melanoma cells were treated with BSO for various time points.
-
GSH Measurement: Cells were lysed, and the total glutathione (GSH + GSSG) content in the supernatant was measured. This method involves the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by GSH to produce a yellow-colored compound, which is quantified by measuring absorbance.
Conclusion
This compound stands out as a promising natural compound that targets Prx I and II, leading to cell differentiation and apoptosis in cancer cells. Its mechanism, involving the covalent modification of the resolving cysteine, distinguishes it from other inhibitors like Conoidin A, which targets the peroxidatic cysteine. When compared to indirect inhibitors such as auranofin and buthionine sulfoximine, which disrupt the cellular redox balance by targeting upstream components of the antioxidant system, this compound offers a more direct approach to modulating peroxiredoxin activity.
The choice of a peroxiredoxin inhibitor for research or therapeutic development will depend on the specific research question or clinical indication. For studies focused on the direct role of Prx I and II, this compound and AMRI-59 are valuable tools. For broader investigations into the cellular redox system, indirect inhibitors like auranofin and BSO may be more appropriate. This guide provides a foundational understanding to aid in the selection and application of these important research compounds. Further research is warranted to fully elucidate the therapeutic potential of these and other peroxiredoxin inhibitors.
References
- 1. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 5. selleckchem.com [selleckchem.com]
- 6. Selective and synergistic activity of L-S,R-buthionine sulfoximine on malignant melanoma is accompanied by decreased expression of glutathione-S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual inhibition of thioredoxin reductase and proteasome is required for auranofin-induced paraptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Adenanthin vs. ATRA in Acute Promyelocytic Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Adenanthin and All-Trans Retinoic Acid (ATRA) for the treatment of Acute Promyelocytic Leukemia (APL). It covers their mechanisms of action, preclinical efficacy, and the underlying experimental data.
Introduction
Acute Promyelocytic Leukemia (APL) is a distinct subtype of Acute Myeloid Leukemia (AML) characterized by the t(15;17) chromosomal translocation, which creates the PML-RARα fusion oncogene.[1][2] This oncoprotein blocks the differentiation of myeloid progenitor cells, leading to an accumulation of abnormal promyelocytes.[1][2]
All-Trans Retinoic Acid (ATRA), a derivative of vitamin A, revolutionized APL treatment by inducing the differentiation of these leukemic cells, shifting the prognosis from a highly fatal disease to a highly curable one.[1][3][4] It is now a cornerstone of APL therapy, often used in combination with arsenic trioxide (ATO) or chemotherapy.[1][5][6] However, challenges such as ATRA resistance and side effects like Differentiation Syndrome persist.[7][8]
This compound, a natural diterpenoid, has emerged as a promising investigational agent.[9][10] It induces APL cell differentiation through a mechanism distinct from ATRA, offering a potential therapeutic alternative, especially in ATRA-resistant cases.[9][10]
Mechanism of Action
The fundamental difference between this compound and ATRA lies in their molecular targets and downstream signaling pathways.
All-Trans Retinoic Acid (ATRA): ATRA directly targets the RARα portion of the PML-RARα fusion protein.[3] In the absence of ATRA, PML-RARα recruits co-repressors, inhibiting the transcription of genes necessary for myeloid differentiation.[11][12][13] Therapeutic concentrations of ATRA cause a conformational change in the oncoprotein, leading to the dissociation of co-repressors and subsequent degradation of PML-RARα via the proteasome pathway.[8][11][14] This relieves transcriptional repression and allows the leukemic promyelocytes to mature into granulocytes.[3][11]
This compound: this compound does not target the PML-RARα oncoprotein. Instead, its primary targets are Peroxiredoxin I (Prx I) and Peroxiredoxin II (Prx II), which are thiol-dependent antioxidant enzymes.[9][10][15] By inhibiting Prx I and Prx II, this compound disrupts cellular redox balance, leading to an accumulation of intracellular hydrogen peroxide (H₂O₂).[9][10] This elevation in reactive oxygen species (ROS) activates the ERK signaling pathway and increases the transcription of CCAAT/enhancer-binding protein β (C/EBPβ), a key regulator of myeloid differentiation.[9][10] This mechanism is effective even in APL models that are resistant to ATRA.[9][10]
Signaling Pathway Diagrams
Preclinical Efficacy and Quantitative Data
Preclinical studies, primarily using the human APL cell line NB4 (which is ATRA-sensitive) and its ATRA-resistant derivatives, have demonstrated the potent anti-leukemic effects of this compound.
| Parameter | All-Trans Retinoic Acid (ATRA) | This compound | Cell Line / Model | Reference |
| Mechanism | PML-RARα Degradation | Prx I/II Inhibition, H₂O₂ ↑ | APL Cells | [9][10][11] |
| Induces Differentiation | Yes | Yes | ATRA-sensitive (NB4) | [9] |
| Induces Differentiation | No (or reduced) | Yes | ATRA-resistant APL cells | [9][10] |
| In Vivo Efficacy | Prolongs survival | Represses tumor growth, prolongs survival | Mouse APL models | [9][10] |
| Efficacy in Resistant Models | Limited | Effective | ATRA-resistant mouse APL models | [9][10] |
Note: Specific IC50 or EC50 values for differentiation are highly dependent on experimental conditions and are best reviewed in the primary literature.
Key Side Effect Profile: Differentiation Syndrome
A significant clinical consideration for differentiation-inducing agents is the risk of Differentiation Syndrome (DS), formerly known as Retinoic Acid Syndrome.
| Feature | Description |
| Definition | A life-threatening complication of therapy with agents like ATRA and ATO.[7][16][17] |
| Incidence with ATRA | Reported incidence ranges from 2% to 27%.[7][17] |
| Clinical Manifestations | Unexplained fever, weight gain, peripheral edema, dyspnea, pulmonary infiltrates, pleuropericardial effusion, hypotension, and acute renal failure.[7][16][18] |
| Management | Prompt treatment with corticosteroids (e.g., dexamethasone).[16] Temporary discontinuation of the inducing agent may be required in severe cases.[16] |
| Prognostic Factors | High white blood cell count (>5 x 10⁹/L) and abnormal creatinine levels are associated with increased risk of severe DS.[7][19] |
As this compound is still in the preclinical stage of development, its potential to cause Differentiation Syndrome in humans has not been determined. However, given its potent differentiation-inducing effects in vitro and in vivo, this would be a critical aspect to monitor in future clinical trials.
Experimental Protocols & Workflows
The evaluation of novel APL therapies involves a standardized set of in vitro and in vivo assays to assess differentiation, viability, and mechanism of action.
Key Experimental Methodologies
-
Cell Culture:
-
Cell Lines: Human APL cell line NB4 (ATRA-sensitive) and its derived ATRA-resistant sublines (e.g., NB4-LR1) are commonly used.
-
Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Differentiation Assays:
-
Morphological Analysis: Cells are treated with the compound (e.g., 1 µM ATRA or 2 µM this compound) for several days. Cytospin preparations are made and subjected to Wright-Giemsa staining to observe morphological changes indicative of maturation, such as a decreased nucleus-to-cytoplasm ratio and chromatin condensation.
-
Nitroblue Tetrazolium (NBT) Reduction Assay: This functional assay measures the respiratory burst characteristic of mature myeloid cells. Differentiated cells reduce the yellow NBT to a dark blue formazan precipitate, which can be quantified spectrophotometrically.
-
-
Cell Viability and Apoptosis Assays:
-
MTT/CCK-8 Assay: To assess the effect on cell proliferation and viability, cells are incubated with various concentrations of the drug. The conversion of MTT or CCK-8 reagent by metabolically active cells is measured to determine the percentage of viable cells.
-
Annexin V/Propidium Iodide (PI) Staining: Apoptosis is quantified using flow cytometry. Annexin V binds to phosphatidylserine on the surface of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells.
-
-
In Vivo APL Mouse Models:
-
Xenograft Model: Immunocompromised mice (e.g., NOD/SCID) are injected with human APL cells (like NB4). Once leukemia is established, mice are treated with the investigational drug or a vehicle control.
-
Endpoints: Efficacy is measured by monitoring tumor burden (e.g., through bioluminescence imaging if cells are engineered to express luciferase), overall survival, and analysis of leukemic infiltration in organs like the spleen and bone marrow.
-
Experimental Workflow Diagram
Summary and Future Directions
ATRA remains the standard of care in APL, demonstrating high rates of complete remission.[11] Its mechanism is well-defined, directly targeting the underlying oncogenic driver. However, the potential for resistance and the serious risk of Differentiation Syndrome are significant clinical limitations.[7][8]
This compound presents a compelling alternative therapeutic strategy. Its novel mechanism of action, which bypasses the PML-RARα oncoprotein, makes it a particularly attractive candidate for treating ATRA-resistant APL.[9][10] Preclinical data strongly support its potent differentiation-inducing and anti-leukemic activity.[9][10]
Future research should focus on:
-
Clinical Trials: Advancing this compound or optimized derivatives into Phase I clinical trials to assess safety, pharmacokinetics, and preliminary efficacy in APL patients, including those with relapsed/refractory disease.
-
Combination Therapies: Investigating the potential synergy of this compound with other agents like ATO or conventional chemotherapy.
-
Biomarker Development: Identifying biomarkers that could predict response to this compound-based therapies.
The development of agents like this compound highlights the importance of exploring diverse molecular targets to overcome drug resistance and improve outcomes for patients with Acute Promyelocytic Leukemia.
References
- 1. bloodcancerunited.org [bloodcancerunited.org]
- 2. Acute Promyelocytic Leukemia: Update on the Mechanisms of Leukemogenesis, Resistance and on Innovative Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute promyelocytic leukemia - Wikipedia [en.wikipedia.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Blog [leukaemiacare.org.uk]
- 6. Non-Chemo Drugs for Acute Promyelocytic Leukemia (APL) | American Cancer Society [cancer.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Mechanisms of action and resistance to all-trans retinoic acid (ATRA) and arsenic trioxide (As2O 3) in acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of all-trans retinoic acid and arsenic trioxide in the treatment of acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Autophagy: New Insights into Mechanisms of Action and Resistance of Treatment in Acute Promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel treatment of acute promyelocytic leukemia: As₂O₃, retinoic acid and retinoid pharmacology [pubmed.ncbi.nlm.nih.gov]
- 14. Tretinoin - Wikipedia [en.wikipedia.org]
- 15. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Differentiation Syndrome, a Side Effect From the Therapy of Acute Promyelocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. Differentiation syndrome in patients with acute promyelocytic leukemia treated with all-trans retinoic acid and anthracycline chemotherapy: characteristics, outcome, and prognostic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenanthin: A Comparative Analysis of its Efficacy as a ROS Inducer in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of adenanthin, a natural diterpenoid, and its efficacy as a Reactive Oxygen Species (ROS) inducer compared to other established agents used in cancer research and therapy. This document summarizes available experimental data, details relevant methodologies, and visualizes key signaling pathways to offer an objective resource for the scientific community.
Introduction to ROS Inducers in Oncology
Reactive Oxygen Species (ROS) are increasingly recognized as potent regulators of cell signaling and key players in cancer biology. While cancer cells often exhibit elevated basal ROS levels to promote proliferation and survival, this altered redox state also renders them more susceptible to further oxidative stress. This vulnerability can be exploited by ROS-inducing agents, which push the intracellular ROS levels beyond a toxic threshold, leading to cell cycle arrest and apoptosis.[1] Several chemotherapeutic drugs, including cisplatin and doxorubicin, exert their anticancer effects, at least in part, by inducing ROS.[1] This guide focuses on this compound and its comparative efficacy alongside these conventional agents and other notable ROS inducers.
This compound: A Dual Inhibitor of Peroxiredoxin and Thioredoxin Reductase
This compound, isolated from the leaves of Isodon adenantha, has emerged as a potent inducer of ROS.[2][3] Its mechanism of action involves the direct inhibition of two key antioxidant enzymes: Peroxiredoxin I (Prx I) and Peroxiredoxin II (Prx II), as well as Thioredoxin Reductase 1 (TrxR1).[2][3] By targeting the conserved resolving cysteines of Prx I and Prx II, this compound inhibits their peroxidase activities, leading to an accumulation of cellular hydrogen peroxide (H₂O₂).[2] This elevation in ROS levels triggers downstream signaling cascades that can induce cell differentiation in leukemia or apoptosis in solid tumors like pancreatic and hepatocellular carcinoma.[3][4]
Comparative Efficacy of ROS Inducers
A direct quantitative comparison of the efficacy of this compound with other ROS inducers from a single study is currently unavailable in the published literature. The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) and observed apoptotic effects of this compound, cisplatin, and doxorubicin from separate studies. It is crucial to note that these values are highly dependent on the specific cancer cell line and the experimental conditions, and therefore, direct comparisons across different studies should be made with caution.
Table 1: Comparative IC50 Values of ROS Inducers in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Treatment Duration (hours) | Citation |
| This compound | HepG2 (Hepatocellular Carcinoma) | 4.97 | 24 | [5] |
| Bel-7402 (Hepatocellular Carcinoma) | 8.45 | 24 | [5] | |
| SMMC-7721 (Hepatocellular Carcinoma) | 10.75 | 24 | [5] | |
| Aspc-1 (Pancreatic Cancer) | Not explicitly stated, but significant inhibition observed at 0.5 and 1 µM | 48 | [4] | |
| Cisplatin | BxPC-3 (Pancreatic Cancer) | Varies | Varies | [6] |
| MIA PaCa-2 (Pancreatic Cancer) | Varies | Varies | [6] | |
| PANC-1 (Pancreatic Cancer) | Varies | Varies | [6] | |
| YAPC (Pancreatic Cancer) | Varies | Varies | [6] | |
| Doxorubicin | HCT-116 (Colon Carcinoma) | Varies | Varies | [7] |
Note: The IC50 values for cisplatin and doxorubicin are highly variable across different studies and cell lines, as highlighted in the literature.[7] For a precise comparison, these agents would need to be tested alongside this compound under identical experimental conditions.
Table 2: Apoptotic Effects of ROS Inducers
| Compound | Cell Line | Concentration | Apoptosis Rate | Treatment Duration (hours) | Citation |
| This compound | Aspc-1 (Pancreatic Cancer) | 0.5 µM | 17.24% (early apoptosis) | 48 | [4] |
| Aspc-1 (Pancreatic Cancer) | 1 µM | 26.43% (early apoptosis) | 48 | [4] | |
| Cisplatin | Ovarian Cancer Cells | Varies | Dose-dependent increase | Varies | [8] |
| Doxorubicin | UM-SCVC-22B (Head and Neck Squamous Cell Carcinoma) | 10 µM (IC50) | Significant increase | 24 |
Experimental Protocols
Measurement of Intracellular ROS Levels (DCFDA Assay)
This protocol outlines the general steps for measuring intracellular ROS using the 2',7'-dichlorofluorescin diacetate (DCFDA) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
DCFDA reagent
-
This compound and other ROS inducers of interest
-
96-well black-walled microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black-walled microplate at a suitable density and allow them to adhere overnight.
-
The following day, remove the culture medium and wash the cells with PBS.
-
Load the cells with DCFDA solution (typically 10-25 µM in serum-free medium or PBS) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess DCFDA.
-
Treat the cells with varying concentrations of this compound or other ROS inducers. Include a vehicle-only control and a positive control (e.g., H₂O₂).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (typically ~485 nm excitation and ~535 nm emission) at desired time points using a microplate reader or analyze by flow cytometry.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cells by treating with this compound or other compounds for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Signaling Pathways and Visualizations
This compound-Induced ROS and Apoptosis Pathway
This compound's primary mechanism involves the inhibition of TrxR1 and Prx I/II, leading to an accumulation of H₂O₂. This increase in intracellular ROS can subsequently activate downstream signaling pathways, such as the MAPK cascade, culminating in apoptosis.
Caption: this compound inhibits TrxR1 and Prx I/II, leading to ROS accumulation and apoptosis.
Cisplatin-Induced ROS and Apoptosis Pathway
Cisplatin is known to induce ROS through various mechanisms, including mitochondrial dysfunction. The resulting oxidative stress can activate several signaling pathways, including the p38 MAPK and NF-κB pathways, which contribute to its cytotoxic effects.[6]
Caption: Cisplatin induces mitochondrial ROS, activating p38 MAPK and NF-κB pathways to promote apoptosis.
Doxorubicin-Induced ROS and Apoptosis Pathway
Doxorubicin generates ROS primarily through redox cycling of its quinone moiety, leading to mitochondrial damage and activation of the p53 tumor suppressor pathway, which in turn triggers apoptosis.[7]
Caption: Doxorubicin's redox cycling generates ROS, causing mitochondrial damage and p53-mediated apoptosis.
Conclusion and Future Directions
This compound demonstrates significant potential as a ROS-inducing agent for cancer therapy through its unique dual-inhibitory mechanism targeting both the peroxiredoxin and thioredoxin systems. The available data indicates its ability to induce apoptosis in various cancer cell lines at micromolar concentrations.
However, a clear gap in the current research landscape is the lack of direct, head-to-head comparative studies evaluating the efficacy of this compound against standard-of-care chemotherapeutics like cisplatin and doxorubicin, as well as other TrxR1 inhibitors like auranofin. Such studies are essential to quantitatively assess its relative potency in ROS induction and apoptosis, and to determine its therapeutic index.
Future research should focus on conducting comprehensive comparative analyses across a panel of cancer cell lines, measuring key parameters such as IC50 values, rates of ROS production, and induction of apoptosis under standardized experimental conditions. These studies will be crucial in elucidating the full therapeutic potential of this compound and its prospective role in clinical oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - Fei - Translational Cancer Research [tcr.amegroups.org]
- 5. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Specific antioxidant compounds differentially modulate cytotoxic activity of doxorubicin and cisplatin: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ROS-Induced DCTPP1 Upregulation Contributes to Cisplatin Resistance in Ovarian Cancer [frontiersin.org]
Adenanthin's Anti-Tumor Efficacy: A Comparative Analysis
A comprehensive guide for researchers on the anti-tumor effects of Adenanthin, benchmarked against established chemotherapeutic agents. This guide provides a data-driven comparison, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
This compound, a natural diterpenoid, has emerged as a promising anti-tumor agent with a unique mechanism of action. This guide offers a cross-validation of its efficacy by comparing its performance with conventional chemotherapy drugs. The following sections present quantitative data on cytotoxicity, detailed experimental methodologies, and visual diagrams of the signaling pathways and experimental workflows to provide a thorough understanding of this compound's potential in cancer therapy.
Comparative Cytotoxicity Analysis
The anti-tumor activity of this compound is primarily attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells. This is achieved through the inhibition of peroxiredoxin (Prx) I and II, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress.[1][2][3][4] The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. It is important to note that a direct head-to-head comparison with other chemotherapeutic agents in the same study is limited in the current literature. The provided data for comparator drugs are sourced from different studies and are presented for contextual reference. Variations in experimental conditions can significantly impact IC50 values.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Aspc-1 | Pancreatic Cancer | Approx. 5-10 | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | Approx. 5 | [2][5] |
| NB4 | Acute Promyelocytic Leukemia | Approx. 2 | [3][4] |
Table 2: Reference IC50 Values of Common Chemotherapeutic Agents in Similar Cancer Cell Lines
Disclaimer: The following data are not from direct comparative studies with this compound and are provided for informational purposes only. Experimental conditions may vary significantly between studies.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cisplatin | MG-63 | Osteosarcoma | 8.9 | [6] |
| Doxorubicin | MDA-MB-231 | Breast Cancer | 0.28 | [7] |
| Paclitaxel | PC-3 | Prostate Cancer | 0.0222 | [8] |
Mechanism of Action: Signaling Pathway
This compound exerts its anti-tumor effects by targeting the peroxiredoxin (Prx) I/II enzymes. This inhibition leads to an increase in intracellular hydrogen peroxide (H₂O₂) and reactive oxygen species (ROS). The resulting oxidative stress triggers downstream signaling cascades that ultimately lead to apoptosis and cell cycle arrest.
Caption: this compound inhibits Peroxiredoxin I/II, leading to increased ROS, apoptosis, and cell cycle arrest.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the anti-tumor effects of compounds like this compound.
Cell Viability Assay (CCK-8 Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., Aspc-1) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) for 24, 48, or 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis (Flow Cytometry)
This method quantifies the percentage of apoptotic cells following this compound treatment.
-
Cell Treatment: Treat cancer cells with different concentrations of this compound for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of this compound on the cell cycle distribution.
-
Cell Treatment: Treat cancer cells with this compound for a designated period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., SMMC-7721) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomly assign mice to treatment groups and administer this compound (e.g., 10 or 20 mg/kg) or a vehicle control intraperitoneally on a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Analyze tumor tissues for relevant biomarkers.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of an anti-tumor compound like this compound.
Caption: A standard workflow for evaluating the anti-tumor effects of a compound from in vitro to in vivo.
References
- 1. This compound, a new inhibitor of thiol-dependent antioxidant enzymes, impairs the effector functions of human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Astaxanthin in cancer therapy and prevention (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Combination therapy against cancer - ecancer [ecancer.org]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Frontiers | Adapalene and Doxorubicin Synergistically Promote Apoptosis of TNBC Cells by Hyperactivation of the ERK1/2 Pathway Through ROS Induction [frontiersin.org]
- 8. dovepress.com [dovepress.com]
Validating the Downstream Signaling of Adenanthin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Adenanthin's performance in modulating downstream signaling pathways against other relevant compounds. The information is supported by experimental data and detailed protocols to assist in the validation of this compound's mechanism of action.
This compound, a natural diterpenoid, has emerged as a promising small molecule inhibitor targeting key antioxidant enzymes, primarily Peroxiredoxin I (Prx I) and Peroxiredoxin II (Prx II).[1][2] Its inhibitory action leads to an accumulation of intracellular reactive oxygen species (ROS), triggering a cascade of downstream signaling events that can induce cell cycle arrest and apoptosis in cancer cells.[3][4] This guide delves into the validation of this signaling pathway, offering a comparative analysis with other inhibitors and providing standardized experimental protocols.
Downstream Signaling Pathway of this compound
This compound's primary mechanism of action involves the direct inhibition of Prx I and Prx II. This disruption of the cellular antioxidant defense system leads to an increase in the intracellular concentration of hydrogen peroxide (H₂O₂) and other ROS. The elevated ROS levels, in turn, activate downstream signaling cascades, including the Extracellular signal-regulated kinase (ERK) pathway, and modulate the expression of proteins involved in cell cycle regulation and apoptosis.
Caption: Downstream signaling pathway of this compound.
Comparative Analysis of this compound and Alternative Inhibitors
To objectively evaluate this compound's efficacy, it is essential to compare its performance with other compounds that target similar pathways. This section provides a comparative overview of this compound against Conoidin A, a covalent Prx2 inhibitor, SK053, a Thioredoxin-Thioredoxin Reductase (Trx-TrxR) system inhibitor, and N-Acetylcysteine (NAC), a general antioxidant.
| Compound | Primary Target(s) | Reported IC50 Values (Cell Viability) | Key Downstream Effects | Reference |
| This compound | Prx I and Prx II | 2.31 - 10.75 µM (various cancer cell lines) | ↑ ROS, ERK activation, Cell cycle arrest, Apoptosis | [5][6] |
| Conoidin A | Covalent Prx2 inhibitor | More potent than this compound in glioblastoma cells (specific IC50 not provided) | ↑ ROS | [7] |
| SK053 | Trx-TrxR system, Prxs | Not directly compared with this compound | Triggers covalent Prx dimers | [8] |
| N-Acetylcysteine (NAC) | General antioxidant (ROS scavenger) | Not applicable (used to counteract ROS) | ↓ ROS | [9][10][11][12] |
Experimental Protocols for Validating Downstream Signaling
Accurate validation of this compound's downstream effects requires robust and standardized experimental protocols. The following section details the methodologies for key experiments.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes a fluorescent probe to quantify the levels of intracellular ROS upon treatment with this compound.
Experimental Workflow:
Caption: Workflow for measuring intracellular ROS.
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., H₂O₂).
-
Staining: After the desired incubation time, remove the treatment media and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a solution containing a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in the dark.
-
Analysis: Following incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.
Western Blot for ERK Activation
This protocol assesses the phosphorylation status of ERK, a key downstream kinase activated by ROS.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Total ERK Control: Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.
Cell Cycle Analysis via Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle following this compound treatment.
Protocol:
-
Cell Harvest and Fixation: After treatment, harvest the cells by trypsinization and wash with PBS. Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V Staining
This protocol quantifies the percentage of apoptotic cells after this compound treatment.
Protocol:
-
Cell Harvest: Following treatment, collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide or 7-AAD) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and viability dye negative, while late apoptotic/necrotic cells will be positive for both markers.
Logical Relationship for Downstream Validation
The validation of this compound's downstream signaling follows a logical progression, starting from target engagement to the observation of cellular phenotypes.
Caption: Logical flow for validating this compound's effects.
By utilizing the provided comparative data and detailed experimental protocols, researchers can effectively validate the downstream signaling of this compound and objectively assess its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound targets peroxiredoxin I and II to induce differentiation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | N-acetyl-L-cysteine reduces testis ROS in obese fathers but fails in protecting offspring from acquisition of epigenetic traits at cyp19a1 and IGF11/H19 ICR loci [frontiersin.org]
- 11. N-Acetyl Cysteine Inhibits Endothelin-1-Induced ROS Dependent Cardiac Hypertrophy through Superoxide Dismutase Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection | MDPI [mdpi.com]
Safety Operating Guide
Navigating the Safe Handling of Adenanthin: A Guide for Laboratory Professionals
For Immediate Reference: Adenanthin Safety Profile
| Property | Information | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 111917-59-0 | AOBIOUS |
| Molecular Formula | C26H34O9 | AOBIOUS |
| Molecular Weight | 490.6 g/mol | AOBIOUS |
| Appearance | Solid (assumed) | General Chemical Information |
| Storage | Short term at 0°C, long term at -20°C, desiccated. | AOBIOUS |
| Solubility | Soluble in DMSO. | AOBIOUS |
| Known Hazards | Potent inhibitor of peroxiredoxins I and II, leading to increased intracellular reactive oxygen species (ROS).[1][2] As an anti-tumor agent, it should be handled as a potentially hazardous compound. | Inferred from Biological Activity |
Essential Personal Protective Equipment (PPE) for Handling this compound
Due to its potent biological activity as a peroxiredoxin inhibitor and its investigation as an anti-tumor agent, this compound should be handled with caution, following protocols for potentially hazardous compounds. The following personal protective equipment is mandatory to minimize exposure risk.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Double gloving with nitrile gloves is recommended. Change gloves immediately if contaminated. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times. | Protects eyes from splashes or aerosolized particles of the compound. |
| Body Protection | A fully buttoned lab coat, preferably a disposable gown, should be worn. | Prevents contamination of personal clothing. |
| Respiratory Protection | When handling the solid compound or preparing solutions where aerosolization is possible, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. Work should be conducted in a certified chemical fume hood. | Minimizes the risk of inhaling the compound, which could have systemic effects. |
Operational Plan for Safe Handling
A clear and concise operational plan is critical to ensure the safety of all laboratory personnel when working with this compound.
Engineering Controls:
-
Primary Containment: All work involving this compound, including weighing, reconstituting, and aliquoting, must be performed within a certified chemical fume hood to prevent the release of the compound into the laboratory environment.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the primary containment provided by the fume hood.
Procedural Guidance:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so carefully on a tared weigh boat within the fume hood to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent (e.g., DMSO) slowly to the solid this compound to minimize splashing.
-
Spill Management: In the event of a spill, immediately alert others in the area. For small spills, use an appropriate absorbent material and decontaminate the area with a suitable cleaning agent (e.g., 70% ethanol), followed by soap and water. For large spills, evacuate the area and follow your institution's emergency procedures. All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound (Solid or Solution) | Dispose of as hazardous chemical waste in a clearly labeled, sealed container according to your institution's and local regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container within the fume hood. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Remove carefully to avoid cross-contamination and place in a designated hazardous waste bag for incineration. |
Mechanism of Action: this compound's Impact on Cellular Redox Homeostasis
This compound is a diterpenoid compound that has been identified as a potent inhibitor of peroxiredoxins (Prx) I and II.[1][2] These enzymes play a critical role in cellular redox homeostasis by catalyzing the reduction of hydrogen peroxide (H₂O₂), thereby protecting cells from oxidative damage.
By targeting and inhibiting Prx I and II, this compound disrupts this protective mechanism, leading to an accumulation of intracellular reactive oxygen species (ROS), including H₂O₂.[1][2] This increase in oxidative stress can trigger various cellular responses, including cell cycle arrest and apoptosis (programmed cell death), which are key mechanisms in its anti-tumor activity.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
